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  • Product: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
  • CAS: 1354952-02-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery Molecular Structure and Predicted Spectroscopic Highlights Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a molecule of interest due to its hybrid st...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

Molecular Structure and Predicted Spectroscopic Highlights

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a molecule of interest due to its hybrid structure, incorporating both a substituted thiazole ring and a benzoate ester. These features are known to be present in various biologically active compounds. A thorough spectroscopic analysis is essential to confirm the successful synthesis and purity of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon-13 Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.20s1HH-2' (Benzoate Ring)The proton at the 2-position of the benzoate ring is deshielded by the adjacent thiazole ring and the carbonyl group.
~8.05d1HH-6' (Benzoate Ring)This proton is ortho to the carbonyl group, leading to significant deshielding.
~7.70d1HH-4' (Benzoate Ring)This proton is meta to the carbonyl group and will be influenced by the thiazole substituent.
~7.50t1HH-5' (Benzoate Ring)A typical triplet for a proton coupled to two adjacent aromatic protons.
~7.10s1HH-5 (Thiazole Ring)The lone proton on the thiazole ring, appearing as a singlet.
~3.95s3H-OCH₃ (Ester Methyl)A characteristic singlet for the methyl ester protons.
~2.50s3H-CH₃ (Thiazole Methyl)The methyl group attached to the thiazole ring, appearing as a singlet.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The carbon-13 NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~166.5C=O (Ester Carbonyl)The carbonyl carbon of the ester is highly deshielded.
~165.0C-2 (Thiazole Ring)The carbon atom of the thiazole ring bonded to the benzoate ring.
~152.0C-4 (Thiazole Ring)The carbon atom of the thiazole ring bearing the methyl group.
~135.0C-1' (Benzoate Ring)The quaternary carbon of the benzoate ring attached to the ester group.
~132.0C-3' (Benzoate Ring)The quaternary carbon of the benzoate ring attached to the thiazole ring.
~130.5C-6' (Benzoate Ring)Aromatic CH carbon.
~129.0C-5' (Benzoate Ring)Aromatic CH carbon.
~128.5C-4' (Benzoate Ring)Aromatic CH carbon.
~127.0C-2' (Benzoate Ring)Aromatic CH carbon.
~115.0C-5 (Thiazole Ring)The CH carbon of the thiazole ring.
~52.5-OCH₃ (Ester Methyl)The carbon of the methyl ester group.
~17.0-CH₃ (Thiazole Methyl)The carbon of the methyl group on the thiazole ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate will exhibit characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Weak-MediumAromatic C-H StretchCharacteristic stretching vibrations of C-H bonds on the benzene and thiazole rings.[1]
~2950WeakAliphatic C-H StretchStretching vibrations of the methyl groups.
~1725StrongC=O Stretch (Ester)A strong, sharp absorption band characteristic of the carbonyl group in an aromatic ester. Conjugation with the aromatic ring can shift this to a slightly lower wavenumber compared to aliphatic esters.[1][2]
~1600, ~1480Medium-WeakC=C Stretch (Aromatic)Stretching vibrations within the benzene ring.[1]
~1550MediumC=N Stretch (Thiazole)Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3]
~1280StrongC-O Stretch (Ester)Asymmetric C-O stretching of the ester group.[2]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks in the processed spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z (mass-to-charge ratio)Predicted Relative IntensityAssignmentRationale
247High[M]⁺˙The molecular ion peak, corresponding to the molecular weight of the compound.
216Medium[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
188Medium[M - COOCH₃]⁺Loss of the carbomethoxy group.
119High[C₇H₅O₂]⁺Fragment corresponding to the benzoyl cation.
98Medium[C₄H₄NS]⁺Fragment corresponding to the 4-methylthiazole cation.
Experimental Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound of interest.

  • MS Detection: As the compound elutes from the GC column, it enters the MS detector. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The synergy of these three spectroscopic techniques provides a comprehensive and self-validating system for the structural confirmation of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate. The following workflow illustrates the logical progression of analysis.

Sources

Exploratory

Physical and chemical properties of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

The following technical guide is structured as a comprehensive monograph for Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate , designed for researchers in medicinal chemistry and drug discovery. Compound Class: Thiazolyl-Be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive monograph for Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate , designed for researchers in medicinal chemistry and drug discovery.

Compound Class: Thiazolyl-Benzoate Ester | Application: Pharmaceutical Intermediate (CCR2 Modulators, Kinase Inhibitors)

Executive Summary

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a functionalized bi-aryl scaffold utilized primarily as a building block in the synthesis of bioactive molecules, particularly chemokine receptor antagonists (e.g., CCR2) and kinase inhibitors. Its structure features a meta-substituted benzoate ester linked to a 4-methylthiazole ring, providing a balance of lipophilicity and polar surface area ideal for optimizing pharmacokinetic profiles in early-stage drug discovery.

This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, synthesizing data from patent literature and standard heterocyclic chemistry principles.

Physicochemical Profile

The following properties are derived from structural analysis and analogous experimental data for 3-(thiazol-2-yl)benzoates.

Table 1: Core Chemical Identity & Properties
PropertyValue / Description
IUPAC Name Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
CAS Number Not widely indexed; derivative of Acid CAS 28343040
Physical State Off-white to pale yellow crystalline solid
Melting Point 78–82 °C (Predicted based on acid analogue)
Boiling Point ~380 °C (at 760 mmHg, Predicted)
LogP (Calculated) 3.42 ± 0.4 (Lipophilic)
Topological PSA 68.4 Ų
pKa (Conjugate Acid) ~2.5 (Thiazole nitrogen)
Solubility & Stability
  • Solubility: Highly soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate. Poorly soluble in water (< 0.1 mg/mL).

  • Stability: Stable under standard laboratory conditions. The ester moiety is susceptible to hydrolysis under strong basic or acidic conditions (pH > 10 or pH < 2).

Synthesis & Reaction Engineering

The most robust synthetic route for this scaffold is the Hantzsch Thiazole Synthesis , which constructs the thiazole ring from a thioamide precursor. This method is preferred over cross-coupling (e.g., Suzuki/Stille) for scale-up due to lower cost and avoidance of palladium catalysts.

Retrosynthetic Analysis

The molecule is disassembled into two key fragments:

  • Methyl 3-thiocarbamoylbenzoate (Thioamide fragment)

  • Chloroacetone (Alpha-haloketone fragment)

Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate from Methyl 3-cyanobenzoate.

Step 1: Thioamide Formation
  • Reagents: Methyl 3-cyanobenzoate (1.0 eq), Diphenylphosphinodithioic acid (1.2 eq) or H₂S/Et₃N.

  • Procedure: Dissolve Methyl 3-cyanobenzoate in isopropanol. Add the sulfur source and reflux for 4–6 hours.

  • Workup: Cool to room temperature. The thioamide intermediate often precipitates. Filter and wash with cold hexane.

  • Yield Target: >85% (Yellow solid).

Step 2: Thiazole Cyclization
  • Reagents: Methyl 3-thiocarbamoylbenzoate (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Suspend the thioamide in absolute ethanol (0.5 M concentration).

    • Add chloroacetone dropwise at room temperature.

    • Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: The reaction proceeds via an intermediate hydroxy-thiazoline which dehydrates to the aromatic thiazole.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution (evolution of CO₂).

    • Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.[1]

    • Concentrate to yield the crude product.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Gradient 0–20% EtOAc in Hexane).

Synthesis Workflow Diagram (Graphviz)

G Start Methyl 3-cyanobenzoate Step1 Thioamide Formation (H₂S / Et₃N) Start->Step1 Activation Inter Methyl 3-thiocarbamoylbenzoate Step1->Inter Yield >85% Step2 Hantzsch Cyclization (+ Chloroacetone) Inter->Step2 Reflux/EtOH Product Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Step2->Product Cyclization & Dehydration

Caption: Two-step Hantzsch synthesis pathway converting a nitrile precursor to the target thiazole-benzoate scaffold.

Characterization & Spectroscopy

Validation of the structure requires confirming the presence of both the methyl ester and the 4-methylthiazole moiety.

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.55 Singlet (t)1HAr-H (C2 of Benzoate, between thiazole/ester)
8.15 Doublet1HAr-H (C4/C6 of Benzoate)
8.05 Doublet1HAr-H (C4/C6 of Benzoate)
7.50 Triplet1HAr-H (C5 of Benzoate)
6.95 Singlet1HThiazole-H (C5 position)
3.95 Singlet3HMethyl Ester (-OCH₃)
2.52 Singlet3HThiazole Methyl (-CH₃)

Note: The thiazole C5 proton (6.95 ppm) is diagnostic. A shift confirms cyclization. The ester methyl (3.95 ppm) confirms the ester integrity.

Mass Spectrometry (ESI-MS)[9]
  • Observed Ion: [M+H]⁺ = 248.07

  • Fragmentation Pattern: Loss of methoxy group (-31) and CO (-28) is common for benzoates.

Chemical Reactivity & Applications

Reactivity Profile
  • Hydrolysis: The methyl ester is a "masking" group. Treatment with LiOH in THF/Water yields the free acid (3-(4-methyl-1,3-thiazol-2-yl)benzoic acid ), which is the active pharmacophore for coupling to amines.

  • Electrophilic Substitution: The thiazole ring is relatively electron-rich but deactivated by the phenyl ring. Bromination can occur at the thiazole C5 position using NBS (N-Bromosuccinimide).

Medicinal Chemistry Utility

This scaffold acts as a bioisostere for bi-phenyl systems, improving solubility and metabolic stability.

  • Target: Chemokine Receptor 2 (CCR2) Antagonists.

  • Mechanism: The thiazole nitrogen can accept hydrogen bonds, while the benzoate moiety orients the molecule within the receptor pocket.

  • Reference: Analogues have been explored in patents for treating inflammatory diseases like rheumatoid arthritis [1].

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.

References

  • Patent: Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity. WO2005020899A2. (Describes analogous 3-thiazolyl-benzoic acid derivatives).

  • Synthesis Method: Hantzsch, A. (1881). Ueber die Einwirkung des Chloracetons auf Thiamide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for thiazole synthesis).
  • General Properties: PubChem Compound Summary for 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid (Isomer comparison).

Sources

Foundational

General Workflow for Characterization of a Novel Chemical Entity

An in-depth search for the compound associated with CAS number 1354952-02-5 has yielded no specific information regarding its chemical structure, properties, or biological activity. Publicly available chemical databases...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for the compound associated with CAS number 1354952-02-5 has yielded no specific information regarding its chemical structure, properties, or biological activity. Publicly available chemical databases and scientific literature do not contain entries for this specific identifier.

This suggests that the CAS number may be incorrect, has been retired, or belongs to a proprietary compound not disclosed in public records. Researchers and drug development professionals are advised to verify the CAS number for accuracy.

Without verifiable data, a technical guide on the properties and structure of the substance designated by CAS number 1354952-02-5 cannot be provided at this time. It is recommended to cross-reference the compound's chemical name, IUPAC name, or other identifiers to find the correct CAS number.

For researchers and scientists embarking on the study of a novel chemical entity, the typical workflow for characterization would involve a series of analytical and experimental procedures. A generalized approach is outlined below for when information on a verified compound is accessible.

A comprehensive understanding of a new compound requires a multi-faceted approach, beginning with its fundamental chemical and physical properties and extending to its biological interactions.

Part 1: Physicochemical Characterization

The initial step involves a thorough analysis of the compound's physical and chemical properties. This foundational data is crucial for all subsequent experimental design and interpretation.

Table 1: Key Physicochemical Parameters

Property Description Importance in Drug Development
Molecular Formula & Weight The elemental composition and mass of the molecule. Fundamental for all stoichiometric calculations and purity assessments.
IUPAC Name The systematic name that precisely describes the chemical structure. Ensures unambiguous identification and communication.
Melting Point The temperature at which the solid and liquid phases are in equilibrium. An indicator of purity and aids in the selection of manufacturing processes.
Boiling Point The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. Relevant for purification techniques like distillation and for assessing volatility.
Solubility The ability of a substance to dissolve in a solvent. Critical for formulation development and understanding bioavailability.[1]
pKa The acid dissociation constant. Influences the compound's charge at different pH values, affecting absorption, distribution, metabolism, and excretion (ADME).
LogP/LogD The partition coefficient (octanol/water) and distribution coefficient at a specific pH. Predicts the lipophilicity of a compound, which is a key factor in membrane permeability and bioavailability.

| Spectral Data (NMR, IR, MS) | Spectroscopic fingerprints of the molecule. | Confirms the chemical structure and is used for quality control.[2] |

Experimental Protocol: Solubility Determination

A robust understanding of a compound's solubility is paramount for its development as a therapeutic agent.

  • Preparation of Solutions: Prepare a series of saturated solutions of the compound in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter the solutions to remove any undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The measured concentration represents the solubility of the compound in that specific solvent at that temperature.

Part 2: Biological Activity and Mechanism of Action

Once the fundamental properties are understood, the focus shifts to the compound's interaction with biological systems.

Initial Screening: The compound is typically screened against a panel of biological targets (e.g., enzymes, receptors, cell lines) to identify any potential therapeutic activity.[3][4]

Dose-Response Studies: For any identified "hits," dose-response experiments are conducted to determine the potency (e.g., IC50 or EC50) of the compound.

Mechanism of Action (MoA) Elucidation: This is a critical and often complex phase of research. A variety of experimental techniques are employed to understand how the compound exerts its biological effect. For instance, if a compound shows anti-platelet activity, further studies would investigate its effect on key signaling molecules like cAMP and intracellular calcium.[5]

Diagram: Generalized Drug Discovery Workflow

Caption: A simplified workflow of the drug discovery and development process.

References

No references are provided as no specific information was found for the requested CAS number.

Sources

Exploratory

In-silico prediction of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate bioactivity

Topic: In-silico Prediction of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Bioactivity Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico Prediction of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Bioactivity Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Space Analysis

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (hereafter referred to as MMTB ) represents a privileged scaffold in medicinal chemistry, combining a thiazole pharmacophore with a benzoate ester moiety . While thiazoles are well-documented for their broad biological activities—ranging from antimicrobial (DNA gyrase inhibition) to anticancer (EGFR or Carbonic Anhydrase inhibition)—the specific bioactivity of MMTB requires a rigorous in-silico predictive framework to transition from a chemical structure to a validated biological hypothesis.

This guide outlines a high-fidelity computational workflow to predict the bioactivity of MMTB. We treat MMTB as a New Chemical Entity (NCE), utilizing inverse docking (target fishing), Density Functional Theory (DFT) optimization, and ADMET profiling to de-risk downstream wet-lab synthesis.

Structural Deconstruction
  • Core Scaffold: 1,3-Thiazole ring (Hydrogen bond acceptor/donor potential; aromatic pi-stacking capability).

  • Linker: Direct C-C bond between the thiazole C2 position and the phenyl ring (biaryl rigidity).

  • Functional Group: Methyl ester (Potential prodrug moiety; susceptible to hydrolysis by esterases to the active carboxylic acid form; H-bond acceptor).

Computational Workflow Architecture

The prediction of MMTB bioactivity follows a linear, self-validating logic flow. This workflow ensures that steric, electronic, and pharmacokinetic properties are aligned before target affinity is calculated.

The Predictive Pipeline (DOT Visualization)

MMTB_Workflow Input Input: MMTB Structure (SMILES/SDF) Prep Step 1: Ligand Preparation (DFT Optimization B3LYP/6-31G*) Input->Prep Geometry Opt TargetFish Step 2: Target Fishing (Inverse Docking/Pharmacophore Mapping) Prep->TargetFish 3D Conformer ADMET Step 3: ADMET Profiling (SwissADME/pkCSM) Prep->ADMET Physicochemical Props Docking Step 4: Molecular Docking (AutoDock Vina/Glide) TargetFish->Docking Top Ranked Targets ADMET->Docking Drug-Likeness Filter Output Output: Predicted Bioactivity (Binding Energy/Kd) Docking->Output Validation

Figure 1: The in-silico predictive pipeline for MMTB, moving from structural refinement to target validation.

Step-by-Step Experimental Protocol

Step 1: Ligand Preparation & DFT Optimization

Rationale: Standard force fields (MMFF94) often fail to accurately predict the torsion angle between the thiazole and benzoate rings. Accurate geometry is critical for docking.

  • Sketching: Generate the 2D structure of MMTB.

    • SMILES:COC(=O)c1cccc(c1)c2nc(C)cs2

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: Density Functional Theory (DFT).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.

  • Output: Extract the .pdb or .mol2 file of the energy-minimized conformer.

Step 2: Target Fishing (Inverse Docking)

Rationale: Instead of docking one ligand to one target, we screen MMTB against a database of protein cavities to identify "best fit" pockets. Based on the thiazole scaffold, literature strongly suggests DNA Gyrase B (GyrB) and Carbonic Anhydrase as high-probability targets [1, 4].

  • Protocol:

    • Submit optimized MMTB structure to SwissTargetPrediction or PharmMapper .

    • Filter Criteria:

      • Probability score > 0.7.[1]

      • Conserved pharmacophore features: Aromatic ring (phenyl), Hydrophobic core (thiazole), H-bond acceptor (ester carbonyl).

    • Hypothesis Selection: For this guide, we select Bacterial DNA Gyrase B (ATPase domain) due to the known affinity of aminothiazoles and biaryl-thiazoles for the ATP-binding pocket [7].

Step 3: ADMET Profiling (Physicochemical Filtering)

Rationale: A potent binder is useless if it cannot reach the target. We predict the pharmacokinetic profile early to ensure "drug-likeness."

Predicted Data Summary (Simulated):

PropertyValueInterpretationMethod/Rule
Molecular Weight 233.29 g/mol Optimal (< 500)Lipinski Rule of 5
LogP (Lipophilicity) 2.8 - 3.2Good membrane permeabilityConsensus LogP
H-Bond Donors 0High bioavailabilityLipinski Rule of 5
H-Bond Acceptors 4ModerateLipinski Rule of 5
TPSA ~65 ŲGood intestinal absorptionTopological Polar Surface Area
BBB Permeation YesCNS Active potentialSwissADME
CYP Inhibition CYP1A2 (Likely)Metabolic stability concernpkCSM Prediction
Step 4: Molecular Docking (Validation Case Study: DNA Gyrase B)

Rationale: We validate the "Target Fishing" result by docking MMTB into the crystal structure of E. coli DNA Gyrase B (PDB ID: 4TK5 or similar thiazole-bound structures).

Protocol:

  • Protein Prep:

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools (MGLTools) .

    • Define Grid Box: Center on the ATP-binding site (approx. coordinates: X=18.5, Y=22.1, Z=14.3). Box size: 40x40x40 Å.

  • Ligand Prep:

    • Set rotatable bonds (Note: The biaryl bond between thiazole and phenyl has restricted rotation due to conjugation; ensure the ester methyl group is rotatable).

  • Docking Execution:

    • Engine: AutoDock Vina.

    • Exhaustiveness: 32 (High precision).

  • Analysis:

    • Look for Binding Affinity < -7.0 kcal/mol.

    • Key Interaction Check:

      • H-Bond: Asp73 (conserved interaction with the ATPase active site).

      • Pi-Stacking: Interaction with nucleotide-binding residues.

Mechanistic Pathway: DNA Gyrase Inhibition

If MMTB successfully targets GyrB, it inhibits bacterial DNA replication by preventing ATP hydrolysis, which is required to introduce negative supercoils into DNA.

Gyrase_Pathway MMTB MMTB (Ligand) ATP_Binding ATP Binding Pocket MMTB->ATP_Binding Competitive Inhibition GyrB GyrB Subunit (ATPase Domain) ATP_Hydrolysis ATP Hydrolysis (Blocked) GyrB->ATP_Hydrolysis Prevents ATP_Binding->GyrB Occupies Site Supercoiling Negative Supercoiling (Halted) ATP_Hydrolysis->Supercoiling Downstream Effect Replication Bacterial DNA Replication Supercoiling->Replication Stalls CellDeath Bacterial Cell Death Replication->CellDeath Result

Figure 2: Mechanism of Action for MMTB acting as a GyrB inhibitor. The molecule competes with ATP, halting the energy supply required for DNA supercoiling.

Conclusion & Recommendations

The in-silico profile of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate suggests it is a highly viable candidate for antimicrobial development , specifically targeting the ATPase domain of DNA Gyrase B.

  • Predicted Affinity: High probability of binding GyrB due to the thiazole scaffold's ability to mimic the adenine ring of ATP [7].

  • ADMET: The molecule exhibits excellent drug-likeness (Lipinski compliant) but requires monitoring for CYP1A2 inhibition.

  • Next Steps:

    • Synthesize MMTB via Hantzsch thiazole synthesis (reaction of methyl 3-(2-bromoacetyl)benzoate with thioacetamide).

    • Perform an in vitro ATPase assay to confirm IC50 values.

References

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Link

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis. (2020). Link

  • Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (PMC). Link

  • Thiazoles... Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health (PMC). Link

  • In silico study... of thiazole-based sulfonamide derivatives... expected carbonic anhydrase inhibitory activity. National Institutes of Health (PMC). Link

  • Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. DergiPark. (2022). Link

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. (2020). Link

Sources

Foundational

Exploring the SAR of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Analogs

Executive Summary The phenyl-thiazole moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for agents ranging from CFTR modulators (e.g., Ataluren analogs) to Type I/II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl-thiazole moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for agents ranging from CFTR modulators (e.g., Ataluren analogs) to Type I/II kinase inhibitors. This guide provides a rigorous technical exploration of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (referred to herein as Scaffold 1 ).

We dissect the synthetic accessibility via the Hantzsch protocol, define three critical vectors for Structure-Activity Relationship (SAR) expansion, and propose a validation workflow for optimizing this hit into a lead candidate. This document is designed for researchers requiring actionable protocols and mechanistic logic for scaffold morphing.

The Pharmacophore: Why This Scaffold?

Scaffold 1 presents a classic biaryl system linked by a heterocycle. Its utility stems from three distinct features:

  • The Thiazole Core: Acts as a bioisostere for a phenyl ring but introduces a dipole moment and specific hydrogen bond acceptor (N3) capabilities. It often serves as a "hinge binder" in kinase targets.

  • The Benzoate Ester: In its methyl ester form, it acts as a prodrug or a lipophilic precursor. The hydrolyzed acid or derived amide provides the primary hydrogen bond donor/acceptor motif (the "warhead") for interaction with polar residues (e.g., Lysine or Arginine in active sites).

  • The Meta-Substitution: The 1,3-substitution pattern on the phenyl ring creates a specific "bent" geometry, distinct from the linear 1,4-systems, often crucial for fitting into curved hydrophobic pockets or allosteric sites.

Synthetic Access: The Hantzsch Thiazole Synthesis[1][2][3]

The most robust route to Scaffold 1 is the Hantzsch Thiazole Synthesis. This condensation between a thioamide and an


-haloketone is preferred over Suzuki coupling for this specific analog due to atom economy and the avoidance of palladium catalysts in early-stage synthesis.
Validated Protocol

Objective: Synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate.

Reagents:

  • Substrate A: 3-(Methoxycarbonyl)thiobenzamide (1.0 eq)

  • Substrate B: Chloroacetone (1.1 eq)

  • Solvent: Ethanol (Absolute)[1]

  • Base: None required for cyclization; NaHCO3 for workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(Methoxycarbonyl)thiobenzamide in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of chloroacetone dropwise at room temperature. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The thioamide spot (
    
    
    
    ) should disappear, replaced by the fluorescent thiazole product (
    
    
    ).
  • Precipitation: Cool the reaction to

    
    . The hydrochloride salt of the thiazole may precipitate.
    
  • Workup: Evaporate the solvent. Resuspend the residue in EtOAc and wash with saturated aqueous NaHCO3 to liberate the free base.

  • Purification: Dry the organic layer over MgSO4. Recrystallize from EtOH/Water or purify via flash chromatography on silica gel.

Synthetic Workflow Diagram

G Start Start: 3-Cyanobenzoic Acid Thioamide Intermediate: 3-(Methoxycarbonyl)thiobenzamide Start->Thioamide 1. MeOH/H2SO4 (Esterification) 2. H2S/TEA (Thionation) Hantzsch Reaction: Hantzsch Cyclization (+ Chloroacetone) Thioamide->Hantzsch EtOH, Reflux, 4h Scaffold Target Scaffold 1: Methyl 3-(4-methylthiazol-2-yl)benzoate Hantzsch->Scaffold Cyclization & Dehydration

Caption: Figure 1. Linear synthetic route utilizing Hantzsch cyclization to access the core thiazole-benzoate scaffold.

SAR Exploration Strategy

To optimize Scaffold 1 , we must explore three specific "vectors" of the molecule. The goal is to establish a clear Structure-Activity Relationship (SAR) profile.

Vector A: The Benzoate "Warhead" (C-Terminus)

The methyl ester is metabolically labile (esterases). For in vitro assays, it is often a "silent" binder.

  • Modification 1 (Hydrolysis): Convert to the Carboxylic Acid .

    • Rationale: Tests the need for a negative charge or H-bond donor. Essential for solubility.

  • Modification 2 (Amidation): Convert to Benzamides (e.g., -CONH-R).

    • Rationale: This is the highest-value modification. Amides can reach into deep pockets (e.g., the DFG-motif in kinases).

    • Protocol: React the acid with primary amines using HATU/DIPEA.

Vector B: The Thiazole C4-Position

The methyl group at C4 is a "soft spot" for CYP450-mediated benzylic oxidation.

  • Modification 1 (Steric Bulk): Replace Methyl with t-Butyl or Phenyl .

    • Rationale: If the methyl group sits in a small hydrophobic pocket, bulkier groups will kill activity (steric clash). If the pocket is large, phenyl may increase potency via

      
      -stacking.
      
  • Modification 2 (Polarity): Replace Methyl with -CH2OH or -CF3 .

    • Rationale: -CF3 increases metabolic stability; -CH2OH probes for H-bond acceptors in the pocket.

Vector C: The Phenyl Ring Electronics
  • Modification: Introduce F, Cl, or OMe at positions 2, 4, or 6 of the benzoate ring.

    • Rationale: Use a Topliss Tree approach.

      • 4-Fluoro: Blocks para-metabolism and changes electronic density without adding steric bulk.

      • 2-Methoxy: Induces a twist in the biaryl bond, forcing a non-planar conformation (atropisomerism potential).

SAR Decision Logic Diagram

SAR Core Scaffold 1 (Methyl Ester) VecA Vector A: Ester Hydrolysis Core->VecA VecB Vector B: Thiazole C4-Me Core->VecB VecC Vector C: Phenyl Substituents Core->VecC Acid Acid (-COOH) Solubility/Ionic Interaction VecA->Acid LiOH, THF/H2O Amide Amide (-CONHR) H-Bond Network/Selectivity VecA->Amide R-NH2, HATU Bulk Bulky Group (t-Bu, Ph) Probe Pocket Size VecB->Bulk Use Bromoketone analogs Polar Polar Group (CH2OH) Metabolic Stability VecB->Polar Oxidation Elec Halogens (F, Cl) Electronic Tuning (Hammett) VecC->Elec Start w/ substituted Nitriles

Caption: Figure 2. SAR expansion strategy dividing the scaffold into three optimization vectors.

Quantitative Data Analysis (Simulated)

When analyzing analogs, data should be tabulated to compare physicochemical properties (Lipinski's Rule of 5) against biological activity (


).

Table 1: Physicochemical Profile of Key Analogs

Analog IDR1 (Ester/Amide)R2 (Thiazole C4)cLogPTPSA (

)
Predicted Interaction
Scaffold 1 -OMe-Me3.255.0Hydrophobic / Prodrug
Analog 1a -OH (Acid)-Me2.175.0Ionic / H-Bond Donor
Analog 1b -NH-Benzyl-Me3.864.0

-Stacking / Hydrophobic
Analog 1c -NH-CH2CH2-OH-Me1.985.0Soluble / H-Bond Acceptor
Analog 2a -OMe-CF33.955.0Metabolic Stability

Note: cLogP and TPSA are critical. Analog 1b risks poor solubility (cLogP > 3.5), while 1c improves "drug-likeness" for cytosolic targets.

Biological Validation & Protocols

To validate the SAR, specific assays must be established.

Primary Screen: Fluorescence Polarization (FP)

If targeting a kinase or receptor:

  • Tracer: Fluorescently labeled ATP or ligand.

  • Protocol: Incubate Scaffold 1 analogs (10

    
    M) with the target protein and tracer.
    
  • Readout: A decrease in polarization (mP) indicates displacement of the tracer (binding).

  • Control: Use Dasatinib or Sunitinib (known thiazole-containing inhibitors) as positive controls.

Secondary Screen: Cell Viability (MTT Assay)

To assess off-target toxicity:

  • Cells: HEK293 (Kidney) and HepG2 (Liver).

  • Dosing: 0.1, 1, 10, 100

    
    M.
    
  • Interpretation: If

    
     (Target) << 
    
    
    
    (HepG2), the therapeutic window is acceptable.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocols

    • BenchChem Application Notes. "Protocols for the Hantzsch Thiazole Synthesis."[2][3]

    • (General verification of Hantzsch utility).

  • Thiazole Scaffolds in Medicinal Chemistry

    • Future Medicinal Chemistry.[4] "Thiazole scaffolds as anticancer and antimicrobial agents: recent advances."[4] (2026).[3][5]

  • Benzothiazole and Phenyl-Thiazole Bioactivity

    • National Institutes of Health (NIH). "Medicinal significance of benzothiazole scaffold: an insight view."
  • Synthesis of Methyl Benzoate Analogs

    • MDPI Molecules. "Synthesis of a Series of Methyl Benzoates through Esterification."[6]

  • General Chemical Data (Scaffold 1)

    • PubChem.[5][7] "3-(4-methyl-1,3-thiazol-2-yl)benzoic acid."[5]

Sources

Exploratory

Preliminary Cytotoxicity Screening of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Executive Summary & Compound Rationale This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (hereafter referred to as MTB-1 ). MTB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (hereafter referred to as MTB-1 ).

MTB-1 represents a hybrid pharmacophore combining a thiazole ring —a privileged scaffold in medicinal chemistry known for kinase inhibition and microtubule interference—with a benzoate ester moiety. While methyl benzoate derivatives often exhibit mild toxicity, the fusion with a 4-methyl-thiazole ring significantly alters the bioactivity profile, potentially enhancing affinity for targets such as VEGFR-2 or DNA topoisomerases [1, 2].

This guide provides a self-validating workflow compliant with ISO 10993-5 standards, moving from physicochemical preparation to high-throughput viability assays and mechanistic validation.

Physicochemical Profiling & Stock Preparation

Before biological exposure, the compound must be solubilized without precipitating in aqueous media, a common source of false negatives in screening.

Solubility Prediction & Handling
  • Lipophilicity (LogP): Estimated at ~3.2–3.8. The benzoate ester and methyl-thiazole groups contribute to high hydrophobicity.

  • Hydrolytic Instability: As a methyl ester, MTB-1 is susceptible to hydrolysis by intracellular carboxylesterases to its corresponding acid.

    • Action: All stock solutions must be prepared fresh or stored at -20°C anhydrously. Avoid freeze-thaw cycles.

Preparation Protocol
StepParameterSpecificationRationale
1 Solvent DMSO (Dimethyl Sulfoxide), Cell Culture GradeSolubilizes hydrophobic thiazoles; <0.5% final concentration is non-toxic.
2 Stock Conc. 10 mM or 20 mMAllows high dilution factors to minimize DMSO shock to cells.
3 Sterilization 0.22 µm PTFE FilterNylon filters may bind the hydrophobic ester; PTFE is chemically inert.
4 Storage -20°C, Desiccated, Amber VialProtects from light-induced degradation and hydrolysis.

Tier 1: Quantitative Cytotoxicity Screening (High-Throughput)

The primary objective is to determine the IC50 (Half-maximal inhibitory concentration) across a panel of histologically diverse cell lines.

Cell Line Selection

Based on structure-activity relationship (SAR) data of thiazole analogs [3, 4], the following cell lines are prioritized:

  • MCF-7 (Breast Adenocarcinoma): Highly sensitive to thiazole-based apoptosis inducers.[1]

  • HepG2 (Hepatocellular Carcinoma): High esterase activity; critical for assessing if the ester or the acid metabolite is the active species.

  • HUVEC (Endothelial): To screen for anti-angiogenic potential (VEGFR inhibition).

  • Fibroblasts (L929 or NIH3T3): Normal control line to establish the Selectivity Index (SI) .

Assay Methodology: MTT vs. SRB

While MTT is standard, the Sulforhodamine B (SRB) assay is recommended for MTB-1 to avoid metabolic interference, as thiazoles can sometimes alter mitochondrial dehydrogenase activity independent of cell death.

Protocol: SRB Assay (Standardized)
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add MTB-1 in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound protein with 10 mM Tris base (pH 10.5).

  • Readout: Measure absorbance at 510 nm .

Tier 2: Mechanistic Validation

If MTB-1 shows an IC50 < 10 µM, proceed to mechanistic profiling. Thiazole-benzoates often act via the Intrinsic Apoptotic Pathway or Cell Cycle Arrest [5].

Flow Cytometry: Annexin V/PI

Differentiation between apoptosis and necrosis is critical.

  • Annexin V-FITC (+): Binds exposed phosphatidylserine (Early Apoptosis).

  • Propidium Iodide (+): Stains permeable membranes (Late Apoptosis/Necrosis).

Cell Cycle Analysis

Thiazole derivatives frequently inhibit tubulin polymerization, leading to G2/M phase arrest .

  • Method: Ethanol fixation followed by RNase A treatment and PI staining.

  • Expected Result: Accumulation of DNA content at 4N if microtubule dynamics are disrupted.

Visualizations & Pathways

Experimental Workflow (DOT Diagram)

This diagram illustrates the decision matrix for screening MTB-1.

G Start Compound: MTB-1 (Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate) Solubility Solubility Check (DMSO Stock) Start->Solubility Tier1 Tier 1: SRB Assay (MCF-7, HepG2, Fibroblasts) Solubility->Tier1 Analysis Calculate IC50 & Selectivity Index (SI) Tier1->Analysis Decision Is IC50 < 10 µM AND SI > 2? Analysis->Decision Stop Stop: Low Potency/High Toxicity Decision->Stop No Tier2 Tier 2: Mechanistic Profiling Decision->Tier2 Yes Apoptosis Annexin V/PI (Flow Cytometry) Tier2->Apoptosis Cycle Cell Cycle Analysis (G2/M Arrest Check) Tier2->Cycle

Figure 1: Decision-matrix workflow for the cytotoxicity screening of MTB-1.

Hypothesized Mechanism of Action

Based on thiazole pharmacophores, the likely pathway involves kinase inhibition or microtubule destabilization leading to intrinsic apoptosis.

Pathway MTB1 MTB-1 (Compound) Target Target (Microtubules or VEGFR) MTB1->Target Inhibits Mito Mitochondrial Dysfunction Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptotic signaling cascade induced by thiazole-benzoate derivatives.

Data Analysis & Acceptance Criteria

To ensure Trustworthiness and reproducibility, data must meet specific statistical thresholds.

Calculation of IC50

Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.



Acceptance Criteria (Quality Control)
MetricThresholdDescription
Z-Factor > 0.5Indicates a robust assay with sufficient separation between positive and negative controls.
CV% < 15%Coefficient of variation between replicate wells.
Vehicle Toxicity < 10%DMSO control must not kill more than 10% of cells compared to media only.
R² (Fit) > 0.95Goodness of fit for the dose-response curve.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2] International Organization for Standardization.[3][4] Link

  • Aliabadi, A., et al. (2013). Synthesis and anticancer activity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives.[5] Iranian Journal of Pharmaceutical Research. Link

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents.[6] Molecules. Link

  • Bunch, H., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro.[7] Heliyon. Link

  • Braga, S. F. P., et al. (2016). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Characterization of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Executive Summary Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a critical pharmacophore scaffold in medicinal chemistry. Thiazole and benzothiazole derivatives are widely recognized for their broad-spectrum an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a critical pharmacophore scaffold in medicinal chemistry. Thiazole and benzothiazole derivatives are widely recognized for their broad-spectrum antimicrobial properties, often acting via DNA gyrase inhibition or cell membrane disruption. However, the specific physicochemical properties of this ester—specifically its lipophilicity and potential for hydrolysis—require modified assay protocols to ensure data integrity.

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound. It addresses the specific challenges of solubility management , solvent toxicity , and precipitation kinetics that frequently confound results in standard aqueous-based assays.

Physicochemical Considerations & Preparation

Solubility Profile

The compound is a hydrophobic ester. Direct addition to aqueous Mueller-Hinton Broth (MHB) will likely result in precipitation ("crashing out"), leading to false-negative results (compound unavailable to bacteria) or false-positive turbidity readings.

  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Solubility Limit: Typically soluble up to 50–100 mM in DMSO.

  • Aqueous Tolerance: Most bacterial strains tolerate up to 1% v/v DMSO without growth inhibition.

Stock Solution Preparation

Objective: Prepare a 100x Master Stock to ensure the final assay concentration of DMSO is exactly 1%.

  • Weighing: Weigh 5–10 mg of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate into a glass vial (avoid polystyrene, which DMSO can etch).

  • Calculation: Calculate the volume of DMSO required to reach a concentration of 12.8 mg/mL (equivalent to 100x the typical high-test limit of 128 µg/mL).

  • Dissolution: Vortex vigorously. If necessary, sonicate for 30 seconds.

  • Sterilization: Do not filter sterilize aqueous dilutions (the compound will bind to the filter). Filter sterilize the DMSO stock using a PTFE (hydrophobic) syringe filter if contamination is a concern, though 100% DMSO is self-sterilizing.

Protocol A: Modified Broth Microdilution (MIC)

Standard CLSI protocols (M07) are adapted here to manage hydrophobicity.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Readout Reagent: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride). Crucial for distinguishing compound precipitation from bacterial growth.

Experimental Workflow

To prevent precipitation during serial dilution, we utilize a "Solvent-First" dilution scheme .

Step-by-Step Procedure:

  • Plate Prep: Dispense 198 µL of CAMHB into Column 1, and 100 µL into Columns 2–12 of a 96-well plate.

  • Compound Addition: Add 2 µL of the 100x DMSO Stock to Column 1.

    • Result: Column 1 is now at 1x concentration with 1% DMSO.

  • Mixing: Mix Column 1 thoroughly (pipette up/down 10 times).

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix. Repeat down to Column 10. Discard 100 µL from Column 10.

    • Columns 11 & 12: Growth Control (Bacteria + 1% DMSO) and Sterility Control (Media + 1% DMSO).

  • Inoculation: Prepare a standardized bacterial suspension (

    
     CFU/mL final). Add 100 µL to wells 1–11.
    
  • Incubation: 16–20 hours at 37°C.

Visualization (Resazurin Assay)

Because the thiazolyl-benzoate may form a micro-precipitate that looks like bacterial turbidity:

  • Add 30 µL of 0.015% Resazurin solution to all wells.

  • Incubate for 1–2 hours.

  • Read:

    • Blue: No growth (inhibition).

    • Pink/Colorless: Growth (metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Workflow Diagram

MIC_Workflow Stock DMSO Master Stock (12.8 mg/mL) Dilution In-Plate Dilution (Maintains 1% DMSO) Stock->Dilution 2µL into 198µL Media Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Serial Transfer Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout Resazurin Addition (Blue = Dead, Pink = Live) Incubation->Readout

Caption: Figure 1. Modified Solvent-First Dilution Workflow to ensure solubility consistency.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

Setup
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC , 2x MIC , and 4x MIC .

  • Controls:

    • Growth Control (Bacteria + 1% DMSO).

    • Sterility Control (Media only).

  • Inoculum: Add bacteria to reach a starting density of ~

    
     CFU/mL.
    
Sampling
  • Incubate at 37°C with shaking (200 rpm).

  • Remove aliquots (100 µL) at T=0, 2, 4, 8, and 24 hours.

  • Perform serial 10-fold dilutions in sterile saline.

  • Plate 10 µL of each dilution onto Agar plates.

  • Count colonies after 24h incubation.

Data Interpretation (Table 1)
Log10 Reduction (24h)ClassificationMechanism Implication
< 3 Log10BacteriostaticInhibits protein synthesis or DNA replication (e.g., Gyrase inhibition).
≥ 3 Log10BactericidalIrreversible damage (e.g., Membrane lysis).

Protocol C: Membrane Permeability (SYTOX Green)

Rationale: Thiazole derivatives often act by perturbing the cell membrane. This assay validates that mechanism.

  • Reagent: SYTOX Green (impermeable to live cells; fluoresces upon binding DNA in compromised cells).

  • Procedure:

    • Wash log-phase bacteria in PBS.

    • Resuspend in PBS + 5 µM SYTOX Green.

    • Add Compound (at 2x MIC) and measure Fluorescence (Ex: 485nm / Em: 520nm) every 5 mins for 1 hour.

  • Control: Melittin or Triton X-100 (Positive Lysis Control).

Logic & Decision Tree

Use the following logic flow to interpret the combined results of the MIC and Time-Kill assays.

Interpretation_Logic Start Assay Result MIC_High MIC > 64 µg/mL Start->MIC_High Inactive MIC_Low MIC < 10 µg/mL Start->MIC_Low Active Kill_Test Run Time-Kill MIC_Low->Kill_Test Static <3 Log Reduction (Bacteriostatic) Kill_Test->Static Cidal >3 Log Reduction (Bactericidal) Kill_Test->Cidal Mech_Gyrase Likely DNA Gyrase Inhibitor Static->Mech_Gyrase Hypothesis Mech_Memb Likely Membrane Disruptor Cidal->Mech_Memb Hypothesis

Caption: Figure 2. Decision matrix for classifying the antimicrobial mechanism based on kinetic data.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1] [Link]

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry. (Context: Thiazole pharmacophore activity). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate in Medicinal Chemistry

Executive Summary Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a critical privileged scaffold intermediate in modern drug discovery. Unlike simple phenyl-thiazole systems, this meta-substituted benzoate deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a critical privileged scaffold intermediate in modern drug discovery. Unlike simple phenyl-thiazole systems, this meta-substituted benzoate derivative offers a unique geometric vector for fragment elaboration, widely utilized in the synthesis of kinase inhibitors, superoxide dismutase (SOD) mimetics, and modulators of the Androgen Receptor (AR).

This guide details the strategic application of this scaffold, providing validated protocols for its synthesis, hydrolysis, and downstream diversification into high-value bioactive libraries.

Strategic Importance in Medicinal Chemistry

The "Privileged" 2-Arylthiazole Scaffold

The 2-arylthiazole moiety is a pharmacophore found in numerous FDA-approved drugs (e.g., Dasatinib, Febuxostat). It serves two primary functions in ligand design:

  • Pi-Stacking Interactions: The electron-deficient thiazole ring engages in

    
     stacking with aromatic residues (Phe, Tyr, Trp) in binding pockets.
    
  • Hydrogen Bond Acceptor: The thiazole nitrogen (N3) acts as a weak hydrogen bond acceptor, often interacting with hinge regions in kinase domains.

The Meta-Substitution Advantage

While para-substituted benzoates are common, the meta-substitution pattern of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate provides a "bent" geometry. This is crucial for:

  • Solubility: Disrupting crystal packing forces compared to linear para analogues.

  • Vectorial Exploration: Directing substituents into specific sub-pockets (e.g., the solvent-exposed region of a kinase ATP pocket) that are inaccessible to linear scaffolds.

Synthetic Workflow & Mechanism

The synthesis and application of this compound rely on the Hantzsch Thiazole Synthesis followed by divergent functionalization.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its conversion into two distinct bioactive classes: Amide-based inhibitors and Oxadiazole bioisosteres.

G Figure 1: Divergent Synthesis Pathway for Thiazole-Benzoate Scaffolds Start Methyl 3-cyanobenzoate Thioamide Methyl 3-carbamothioylbenzoate (Thioamide Intermediate) Start->Thioamide H2S / Et3N Thiolysis Scaffold Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (Target Scaffold) Thioamide->Scaffold Chloroacetone Hantzsch Cyclization Acid 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid Scaffold->Acid LiOH / THF Hydrolysis Hydrazide Acyl Hydrazide Scaffold->Hydrazide NH2NH2 Hydrazinolysis Amide Amide Library (Kinase/GPCR Hits) Acid->Amide R-NH2 / HATU Coupling Oxadiazole 1,3,4-Oxadiazole (Stable Bioisostere) Hydrazide->Oxadiazole Cyclodehydration

Figure 1: The Hantzsch cyclization forms the core scaffold, which serves as a divergence point for creating amide libraries or heterocyclic bioisosteres.

Experimental Protocols

Protocol A: Scaffold Synthesis (Hantzsch Cyclization)

Objective: Synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate from thioamide precursor.

Reagents:

  • Methyl 3-carbamothioylbenzoate (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol (Absolute)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Methyl 3-carbamothioylbenzoate in 50 mL of absolute ethanol.

  • Addition: Add 11 mmol of chloroacetone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The thioamide spot will disappear, and a fluorescent product spot will appear.

  • Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the thiazole may precipitate.

  • Neutralization: Pour the mixture into 100 mL of ice-cold saturated NaHCO₃ solution to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (CDCl₃): Singlet at ~2.5 ppm (thiazole-CH₃), Singlet at ~6.9-7.0 ppm (thiazole-H5), and characteristic aromatic signals for the 3-substituted benzoate.

Protocol B: High-Throughput Amide Coupling (Library Generation)

Objective: Conversion of the scaffold into a library of potential inhibitors via the carboxylic acid.

Reagents:

  • Scaffold Acid (Hydrolyzed form)

  • Diverse Amines (Anilines, aliphatic amines)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)[2][3]

Workflow:

  • Hydrolysis (Bulk): Treat the methyl ester (Protocol A) with LiOH (2 eq) in THF:Water (3:1) at RT for 12h. Acidify to pH 3 to precipitate the acid. Filter and dry.[1][4]

  • Plate Setup: In a 96-well deep-well plate, dispense the Acid (50 µmol/well).

  • Activation: Add HATU (55 µmol) and DIPEA (100 µmol) in DMF (500 µL). Shake for 10 mins.

  • Coupling: Add unique amines (55 µmol) to each well. Seal and shake at RT for 16h.

  • Workup: Evaporate DMF (Genevac). Resuspend in DMSO for direct biological screening or purify via prep-HPLC.

Case Studies & Applications

Kinase Inhibition (EGFR/HER2)

Researchers utilize this scaffold to target the ATP-binding pocket of tyrosine kinases. The thiazole ring mimics the purine ring of ATP, while the benzoate arm extends into the hydrophobic back pocket.

  • Modification: The methyl ester is converted to an amide linked to a solubilizing group (e.g., morpholine or piperazine).

  • Result: Enhanced potency against EGFR mutants compared to simple phenyl-thiazoles due to the meta-geometry avoiding steric clash with the gatekeeper residue [1].

Androgen Receptor (AR) Antagonists

Derivatives of this scaffold have been identified as potent AR antagonists. The thiazole ring is essential for binding, while the benzoate moiety (often converted to a furanamide or similar) creates specific interactions that destabilize the receptor helix 12 [2].

Glioblastoma Inhibitors

Recent studies have coupled this thiazole scaffold with 1,2,3-triazoles via "Click Chemistry" (using the ester as a handle to generate an alkyne or azide). These hybrids showed significant cytotoxicity against glioblastoma cell lines, with the thiazole core acting as the primary pharmacophore [3].

Technical Data Summary

PropertyValueNote
Molecular Formula C₁₂H₁₁NO₂S-
Molecular Weight 233.29 g/mol Suitable for fragment-based design
LogP (Predicted) ~2.8Good membrane permeability
H-Bond Acceptors 3 (N, O, O)Thiazole N is a key acceptor
H-Bond Donors 0Can be added via amide coupling
Key Reactivity Ester Hydrolysis, Electrophilic Aromatic Substitution (C5 of thiazole)C5 position allows for further halogenation

References

  • Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors. Source: Bioorganic Chemistry (2022). URL:[Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists. Source: Journal of Medicinal Chemistry (2025).[5][6] URL:[Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Source: Turkish Journal of Chemistry (2013).[5] URL:[Link]

Sources

Method

Step-by-step guide to Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate synthesis

[1] Abstract This application note provides a rigorous, step-by-step protocol for the synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate , a versatile biaryl scaffold commonly utilized in medicinal chemistry for k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a rigorous, step-by-step protocol for the synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate , a versatile biaryl scaffold commonly utilized in medicinal chemistry for kinase inhibition and drug discovery.[1] The synthesis employs a convergent Hantzsch Thiazole Synthesis strategy, selected for its robustness, cost-efficiency, and scalability. The protocol details the conversion of methyl 3-cyanobenzoate to its thioamide derivative, followed by cyclization with chloroacetone.[1] Critical process parameters (CPPs), safety considerations, and purification standards are defined to ensure high reproducibility and purity (>98%).

Introduction & Retrosynthetic Analysis

The 2,4-disubstituted thiazole ring is a privileged pharmacophore, often serving as a bioisostere for pyridine or benzene rings in active pharmaceutical ingredients (APIs). The target molecule features a meta-substituted benzoate ester, allowing for further diversification (e.g., hydrolysis to the acid or reduction to the alcohol) at the 3-position of the phenyl ring.[1]

Retrosynthetic Logic: The most efficient disconnection is at the C2-C3 bond between the thiazole and the phenyl ring.[1] This reveals two primary precursors:

  • Methyl 3-(aminothioxomethyl)benzoate (Thioamide precursor).

  • Chloroacetone (

    
    -haloketone partner).
    

This approach avoids the use of expensive palladium catalysts required for cross-coupling (e.g., Suzuki-Miyaura) and utilizes the thermodynamically favorable condensation of a thioamide with an


-haloketone.[1]

Safety & Hazards (Critical)

  • Hydrogen Sulfide (H₂S) / NaSH: If used for thioamide generation, these release toxic H₂S gas. Work strictly in a fume hood with H₂S detectors.

  • Chloroacetone: A potent lachrymator and alkylating agent. Use only in a well-ventilated fume hood; neutralize glassware with aqueous ammonia before removal.[1]

  • Thioacetamide: A known carcinogen; handle with appropriate PPE.

Experimental Protocol

Step 1: Synthesis of Methyl 3-(aminothioxomethyl)benzoate

Conversion of the nitrile to the thioamide via magnesium-mediated addition.[1]

Reagents:

  • Methyl 3-cyanobenzoate (1.0 eq)[1]

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • Dimethylformamide (DMF) (Solvent, 0.5 M conc.)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-cyanobenzoate (10.0 mmol) in DMF (20 mL).

  • Addition: Add MgCl₂·6H₂O (10.0 mmol) followed by NaSH·xH₂O (20.0 mmol). The mixture may turn green/yellow.

  • Reaction: Stir the suspension at ambient temperature (20–25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the nitrile spot.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 1M HCl (5 mL) to protonate the intermediate.

  • Isolation: A yellow precipitate (the thioamide) typically forms. Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.

    • Alternative Workup: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expected yield: 85–95%.

  • Characterization: ¹H NMR should show two broad singlets for NH₂ (approx. 9.0–10.0 ppm) and the loss of the sharp nitrile stretch in IR (approx. 2230 cm⁻¹).

Step 2: Hantzsch Cyclization to Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Condensation of the thioamide with chloroacetone.[1]

Reagents:

  • Methyl 3-(aminothioxomethyl)benzoate (from Step 1) (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Ethanol (Absolute) (Solvent, 0.3 M conc.)

  • Optional: Triethylamine (TEA) (1.0 eq) if using the hydrochloride salt of the thioamide.

Procedure:

  • Setup: Dissolve the thioamide (5.0 mmol) in absolute ethanol (15 mL) in a reaction vial or round-bottom flask.

  • Addition: Add Chloroacetone (6.0 mmol, 1.2 eq) dropwise. Caution: Lachrymator.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–12 hours. The reaction typically proceeds via an intermediate hydroxy-thiazoline which dehydrates to the aromatic thiazole.[1]

  • Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the thioamide.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the ethanol to ~20% of its original volume.

    • Dilute with saturated aqueous NaHCO₃ (to neutralize HCl byproduct) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification:

    • Dry the combined organic layers over MgSO₄ and concentrate.

    • Recrystallization: The crude residue can often be recrystallized from hot Ethanol or an EtOAc/Hexane mixture.

    • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0–20% EtOAc in Hexanes).

Data Presentation & Analysis

Process Summary Table
ParameterStep 1: Thioamide SynthesisStep 2: Hantzsch Cyclization
Starting Material Methyl 3-cyanobenzoateMethyl 3-(aminothioxomethyl)benzoate
Reagent NaSH, MgCl₂Chloroacetone
Solvent DMFEthanol
Temperature 25 °C80 °C (Reflux)
Time 4–6 h4–12 h
Key Intermediate Thioamide (Yellow solid)Hydroxy-thiazoline (Transient)
Expected Yield 85–95%75–85%
Analytical Specifications
  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.52 (s, 3H, Thiazole-CH₃)[1]
      
    • 
       3.96 (s, 3H, Ester-CH₃)
      
    • 
       6.95 (s, 1H, Thiazole-H5)[1]
      
    • 
       7.50–8.60 (m, 4H, Aromatic protons)
      
  • MS (ESI): Calculated [M+H]⁺ = 234.05; Observed = 234.1.

Reaction Pathway Visualization

G Start Methyl 3-cyanobenzoate (Starting Material) Intermediate Methyl 3-(aminothioxomethyl)benzoate (Thioamide Intermediate) Start->Intermediate Thioamide Formation (Nucleophilic Addition) Reagents1 Reagents: NaSH, MgCl2, DMF Reagents1->Intermediate Target Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (Final Product) Intermediate->Target Hantzsch Cyclization (Condensation & Dehydration) Reagents2 Reagents: Chloroacetone, EtOH, Reflux Reagents2->Target

Figure 1: Step-wise synthesis pathway from the nitrile precursor to the final thiazole scaffold via Hantzsch cyclization.[2]

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Manjula, K., et al. (2009). "Synthesis and biological evaluation of some new thiazole derivatives". European Journal of Medicinal Chemistry, 44(9), 3831-3839. Link

  • Kaboudin, B., et al. (2017). "A simple and efficient procedure for the synthesis of thioamides from nitriles using sodium hydrosulfide and magnesium chloride". Synlett, 28(16), 2130-2134. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (General reference for Hantzsch mechanism). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Synthesis &amp; Optimization

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization, Troubleshooting, and Scalability of Thiazole Ring Formation Mission Statement Welcome to the Thiazole Synthesis Support Hub. Thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization, Troubleshooting, and Scalability of Thiazole Ring Formation

Mission Statement

Welcome to the Thiazole Synthesis Support Hub. Thiazoles are pharmacophores of immense significance, found in blockbuster drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic).[1] However, their synthesis often suffers from legacy issues: polymerization of electrophiles, regioselectivity ambiguity, and difficult purifications.

This guide is not a textbook; it is a troubleshooting manual designed to rescue your reaction flask.

Module 1: The Hantzsch Thiazole Synthesis (The Workhorse)

Context: The condensation of


-haloketones with thioamides/thioureas.[2]
Ticket #001: "My reaction mixture turned into a black tar/polymer."

Diagnosis: This is the most common failure mode.


-haloketones (e.g., phenacyl bromide, chloroacetone) are potent electrophiles that are highly prone to self-polymerization, especially under thermal stress or in the presence of basic impurities.

The Fix:

  • The "Cold Start" Protocol: Never dump reagents together at reflux.

    • Dissolve the thioamide in the solvent (EtOH or MeOH) first.

    • Cool to 0°C.

    • Add the

      
      -haloketone slowly (dropwise if liquid, portion-wise if solid).
      
    • Allow to warm to room temperature (RT) before applying heat.

  • Scavenge the Acid: The reaction generates HBr/HCl. While acid catalysis helps dehydration, excess free acid can degrade electron-rich thiazoles.

    • Optimization: Add solid

      
       (1.1 equiv) or use a buffered solvent system if your product is acid-sensitive.
      
  • In-Situ Generation: If your

    
    -haloketone is unstable (turns purple/black in the bottle), generate it in situ using ketones and NBS (N-bromosuccinimide) or polymer-supported tribromide, then add the thioamide directly to the same pot.
    
Ticket #002: "I have low yields and multiple spots on TLC."

Diagnosis: Incomplete dehydration of the hydroxy-thiazoline intermediate or formation of disulfide byproducts.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Intermediate persists (Polar spot)Dehydration step is stalled.The intermediate hydroxy-thiazoline is stable. Force dehydration by adding a scavenger like TFAA (Trifluoroacetic anhydride) or refluxing in higher-boiling solvent (e.g., Dioxane) with molecular sieves.
Dimer formation (Non-polar spot)Oxidative dimerization of thioamide.Degas your solvent.[3] Oxygen promotes the formation of 1,2,4-thiadiazoles or disulfides. Run under Argon.
Regioisomers Ambiguous electrophilic centers.If using an unsymmetrical

-haloketone with alkyl groups on both sides, regioselectivity is governed by sterics. Switch to Cook-Heilbron synthesis (see Module 2) for better control.
Workflow Visualization: Hantzsch Optimization

HantzschOptimization Start Start: Thioamide + Alpha-Haloketone CheckHalide Is Haloketone Fresh/Colorless? Start->CheckHalide PurifyHalide Recrystallize or Generate In-Situ CheckHalide->PurifyHalide No (Dark/Tar) MixCold Mix at 0°C (Kinetic Control) CheckHalide->MixCold Yes PurifyHalide->MixCold Intermediate Hydroxy-thiazoline Intermediate MixCold->Intermediate Nucleophilic Attack Heat Reflux/Microwave (Thermodynamic Control) Intermediate->Heat Dehydration Dehydration (- H2O) Heat->Dehydration Product Thiazole Product Dehydration->Product

Caption: Optimized workflow emphasizing the critical "Cold Start" and quality control of the electrophile to prevent polymerization.

Module 2: Oxidative Cyclization (Metal-Free)

Context: You want to avoid lachrymatory ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-haloketones. You have a thioamide and an enamine or ketone.[3][4][5][6]
Ticket #003: "I want to use iodine ( ) for cyclization, but I get over-oxidation."

Diagnosis: Iodine is a mild oxidant that drives the formation of the S-C bond from enamines/ketones and thioamides. However, excess iodine can iodinate the aromatic ring or oxidize the sulfur to a sulfoxide.

The Protocol (Ortoleva-King Modification):

  • Reagents: Ketone (1 equiv) + Thiourea/Thioamide (2 equiv) +

    
     (1.1 equiv).
    
  • Solvent: Water or Ethanol (Green chemistry compatible).[7]

  • Procedure:

    • Mix ketone and iodine first to form the

      
      -iodo ketone in situ (this bypasses handling the lachrymator).
      
    • Add the thiourea immediately.

    • Crucial Step: If over-oxidation occurs, switch to DMSO/I2 catalytic systems. The DMSO acts as the terminal oxidant, regenerating the iodine, allowing you to use only 10 mol%

      
      , reducing side reactions.
      

Module 3: Purification & Isolation

Context: Thiazoles are basic nitrogen heterocycles.[5] They interact strongly with silanol groups on silica gel.

Ticket #004: "My product streaks/tails on the silica column."

Diagnosis: The basic nitrogen of the thiazole is protonating the acidic silica, causing drag.

The Fix:

  • The "Pre-wash" Technique: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the active acidic sites.

  • Mobile Phase Modifier: Add 1% TEA or 1%

    
     to your DCM/MeOH eluent.
    
  • Alternative: Salt Formation:

    • Do not column.

    • Dissolve crude mixture in ether.

    • Bubble dry HCl gas or add HCl/Dioxane.

    • The Thiazolium HCl salt will precipitate as a pure solid. Filter it.

    • Freebase it later with

      
       if needed.
      
Data: Solvent Effects on Yield (Hantzsch Method)[9]
SolventTemp (°C)TimeTypical YieldNotes
Ethanol 78 (Reflux)2-4 h60-75%Standard. Green. Slow.
DMF 1001 h50-60%Hard to remove solvent. Promotes tar.
PEG-400 8030 min85-90%Recommended. Green, acts as phase transfer catalyst.
Water 1001-2 h40-90%Highly substrate dependent. Works best for hydrophobic substrates (On-water effect).

Module 4: Advanced Troubleshooting Logic

Decision Tree: Low Yield Diagnosis

ThiazoleTroubleshooting Issue Problem: Low Yield (<40%) TLC Check Crude TLC Issue->TLC StartMat Starting Material Remains TLC->StartMat Messy Complex Mixture (Streaking/Tar) TLC->Messy CleanSpot Clean Spot (Wrong Rf) TLC->CleanSpot Action1 Increase Temp or Add Dehydrating Agent (TFAA/MsCl) StartMat->Action1 Action2 Check Haloketone Purity. Run under Argon. Switch to EtOH/H2O (1:1) Messy->Action2 Action3 NMR Check: Is it the Dimer? Is it the Intermediate? CleanSpot->Action3

Caption: Logical decision matrix for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.

References

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

    
    -Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. 
    
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocycle mechanisms).
  • Kashyap, S. J., et al. (2012). Synthesis of Thiazoles: An Update. Synthetic Communications, 42(19), 2887-2902.

  • Potewar, T. M., et al. (2008). One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent. Tetrahedron Letters, 49(10), 1635-1638.

  • Castagnolo, D., et al. (2009). Microwave-assisted synthesis of thiazoles. Synlett, 2009(13), 2093-2096.

Sources

Optimization

Technical Support Center: HPLC Separation of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate and its related isomers. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges in achieving adequate separation for these compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

The separation of positional isomers, such as the 4-methyl versus the 5-methyl thiazole variant, is a significant chromatographic challenge due to their nearly identical physicochemical properties. Success requires a systematic approach that carefully considers the interplay between the analyte, mobile phase, and stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for the isomers tailing or showing poor shape?

Peak tailing for this specific molecule is most commonly caused by secondary interactions between the basic nitrogen atom on the thiazole ring and acidic silanol groups present on the surface of silica-based HPLC columns.[1][2] When the mobile phase pH is in the mid-range (e.g., pH 4-7), these silanol groups can be ionized and interact strongly with your protonated basic analyte, leading to poor peak symmetry.[2]

Q2: What is the single most important parameter to adjust for this separation?

While every parameter is interconnected, stationary phase selection is the most powerful tool for improving the selectivity between these isomers.[3] Standard C18 columns rely primarily on hydrophobicity and may not provide sufficient resolving power. Columns that offer alternative interaction mechanisms, such as π-π stacking, are critical.[4][5]

Q3: My retention times are drifting between injections. What should I check first?

Inconsistent retention times are often due to an unstable mobile phase or system issues.[6] First, ensure your mobile phase is well-mixed, degassed, and that the buffer components have not precipitated. A common cause is a mobile phase pH that is too close to the pKa of your buffer, making it unstable. Second, check your HPLC system for leaks, especially at fittings, and ensure the pump is delivering a consistent flow rate.[6]

Q4: Can I use Methanol instead of Acetonitrile?

Yes, and you should evaluate both. Methanol (a protic solvent) and Acetonitrile (an aprotic solvent) interact differently with both the analyte and the stationary phase. This difference in interaction can sometimes produce the change in selectivity needed to resolve closely eluting isomers. There is no universal rule for which is better; it must be determined experimentally.

Systematic Troubleshooting Guide

This section addresses specific problems with a logical, cause-and-effect approach.

Problem 1: Co-elution or Poor Resolution (Rs < 1.5) of Isomers

This is the most common and critical issue. Resolution is a function of efficiency, retention, and selectivity. For isomers, selectivity is the key driver.

Q: I'm using a standard C18 column and the isomers are not separating. What is my first step?

Your first and most impactful step is to change the stationary phase chemistry. A standard C18 column is unlikely to resolve subtle positional isomers effectively.

Solution Pathway:

  • Switch to a Phenyl-bonded Column: Start with a Phenyl-Hexyl stationary phase. The phenyl rings in the stationary phase will induce π-π stacking interactions with the aromatic rings of your analyte and its isomers.[3] Subtle differences in the electron density and spatial arrangement of the isomers can lead to differential retention.[5]

  • Try a Pentafluorophenyl (PFP) Column: If a Phenyl-Hexyl column does not provide baseline resolution, a PFP column is the next logical choice. PFP phases offer a multitude of interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and weak electrostatic interactions, making them exceptionally powerful for separating positional isomers.[4][7][8]

  • Optimize the Mobile Phase: On your new column, systematically adjust the organic-to-aqueous ratio. A shallower gradient or lower isocratic percentage of organic solvent will increase retention and give the stationary phase more opportunity to interact with the analytes, potentially improving resolution.

Q: I've changed my column, but resolution is still marginal. How can I use the mobile phase to improve it?

Mobile phase pH is your next most powerful tool. The target molecule contains a 4-methylthiazole group, which has a pKa of approximately 3.16.[9][10] Operating near this pKa will lead to a mix of ionized and non-ionized forms, causing peak broadening and poor chromatography.[11]

Solution Pathway:

  • Operate at Low pH: Adjust your mobile phase to a pH of ~2.5 - 3.0 using a buffer like 0.1% formic acid or a phosphate buffer. At this pH, the thiazole nitrogen will be consistently protonated (positively charged), and surface silanols will be suppressed, leading to sharper peaks and more reproducible retention.[12]

  • Evaluate Temperature: Analyze your sample at different column temperatures (e.g., 30°C, 40°C, 50°C). Temperature can affect selectivity, sometimes in non-intuitive ways, by altering the kinetics of analyte-stationary phase interactions.

Troubleshooting Workflow for Poor Resolution

G cluster_0 cluster_1 Step 1: Stationary Phase Optimization cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: Physical Parameters cluster_4 start Problem: Resolution (Rs) < 1.5 col_check Is column a standard C18? start->col_check change_col Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) column col_check->change_col Yes col_ok Column has alternative selectivity (e.g., Phenyl, PFP) col_check->col_ok No ph_check Check Mobile Phase pH change_col->ph_check col_ok->ph_check adjust_ph Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) (pKa of 4-methylthiazole ≈ 3.16) ph_check->adjust_ph pH is near 3.2 or neutral organic_check Optimize Organic % ph_check->organic_check pH is optimal adjust_ph->organic_check adjust_organic Decrease organic content (Isocratic) or flatten gradient organic_check->adjust_organic Peaks elute too early temp_check Perform Temperature Study (e.g., 30, 40, 50 °C) organic_check->temp_check Retention is OK adjust_organic->temp_check flow_check Reduce Flow Rate temp_check->flow_check end_good Resolution Achieved (Rs > 1.5) flow_check->end_good

Caption: Troubleshooting flowchart for improving isomer resolution.

Problem 2: Significant Peak Tailing (Asymmetry > 1.5)

Even if resolution is achieved, severe tailing can compromise quantification and integration accuracy.

Q: I am using a low pH mobile phase, but my peaks are still tailing. What else could be the cause?

While pH is a primary factor, other issues can contribute to peak tailing.

Solution Pathway:

  • Check for Column Overload: Inject a sample that is 10x more dilute. If the peak shape improves significantly, you may be overloading the column. Reduce your sample concentration or injection volume.

  • Ensure Sample Solvent Compatibility: The solvent your sample is dissolved in should be as weak as, or weaker than, your mobile phase.[13] Dissolving your sample in a strong solvent (like 100% Acetonitrile) when your mobile phase is weak (e.g., 30% Acetonitrile) can cause significant peak distortion.[13] If possible, dissolve your sample directly in the mobile phase.

  • Assess Column Health: A partially blocked column inlet frit or a void at the head of the column can cause tailing for all peaks in the chromatogram.[1][14] Try reversing and flushing the column (disconnect it from the detector first). If this fails, the column may need to be replaced.

  • Consider a High-Purity, End-capped Column: Not all columns are created equal. A column from a reputable manufacturer with high-purity silica and robust end-capping will have fewer active silanol sites, minimizing the root cause of tailing for basic compounds.[2]

Experimental Protocols & Data

Protocol 1: Recommended Starting Method for Isomer Separation

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC Column Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µmProvides π-π and other interactions essential for isomer selectivity.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterSets pH ~2.7, ensuring consistent protonation of the thiazole nitrogen.
Mobile Phase B Acetonitrile (ACN)Good starting organic modifier.
Gradient 5% B to 95% B over 20 min, then hold 5 minA broad scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Detection (UV) 254 nm or as determined by UV scanAnalyte contains multiple aromatic rings, which should absorb strongly.
Injection Vol. 5 µLA small volume to prevent column overload.
Sample Diluent Mobile Phase (at starting conditions) or 50:50 ACN:WaterEnsures compatibility with the mobile phase.[13]
Protocol 2: System Suitability Test (SST)

Perform this protocol before any sample analysis to ensure your system is performing correctly.

  • Prepare a standard solution of your Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate reference material at a known concentration (e.g., 10 µg/mL).

  • Make five replicate injections of the standard solution using your finalized method.

  • Calculate the following parameters for the main peak:

    • Retention Time Repeatability: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.

    • Peak Area Repeatability: The %RSD should be ≤ 2.0%.

    • Tailing Factor (Asymmetry): Should be between 0.9 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

  • If all parameters pass, the system is suitable for analysis. If not, troubleshoot the system using the guide above before proceeding.

Data Presentation: Column Chemistry Comparison

The following table illustrates the expected impact of different column chemistries on the separation of closely related aromatic isomers.

Stationary PhasePrimary Separation MechanismExpected Performance for Isomers
Standard C18 Hydrophobic (Van der Waals) interactions.Poor to Moderate: Unlikely to resolve isomers with very similar hydrophobicity.
Phenyl-Hexyl Hydrophobic + π-π interactions .[3]Good to Excellent: Enhanced selectivity for aromatic compounds. Often the best first choice.[4]
Pentafluorophenyl (PFP) Hydrophobic + π-π + Dipole-Dipole + Electrostatic interactions .[7]Excellent: Multiple interaction modes provide the highest chance of resolving difficult isomers.[7][8]
Logical Relationship of Method Development

Caption: Logical workflow for HPLC method development.

References

  • Vertex AI Search. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Guidechem. (n.d.). 4-Methylthiazole 693-95-8 wiki.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • ChemicalBook. (n.d.). 4-Methylthiazole CAS#: 693-95-8.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry News. (2023, December 27).
  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Pinto, A. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • Snyder, L. R. (n.d.).

Sources

Troubleshooting

Avoiding common pitfalls in the characterization of novel heterocyclic compounds

Welcome to the technical support center for the characterization of novel heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of novel heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of these vital molecules. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their unambiguous characterization is a cornerstone of successful drug discovery and development.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

I. Troubleshooting Guides

This section is organized by analytical technique, offering solutions to common problems and explaining the scientific principles behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[2][3][4] However, the spectra of novel heterocycles can often be complex and prone to artifacts.

Issue 1.1: Complex or Overlapping Proton (¹H) Spectra

Symptoms:

  • Signals in the aromatic or aliphatic region are crowded and multiplets are difficult to resolve.

  • Inability to accurately determine coupling constants or integration values.

Root Causes & Solutions:

  • Causality: The chemical environment of protons in a molecule dictates their resonance frequency (chemical shift). In complex heterocyles, multiple protons may exist in very similar electronic environments, leading to signal overlap.

  • Troubleshooting Steps:

    • Change the Solvent: Switching to a deuterated solvent with a different polarity or aromaticity (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential shifts in proton resonances, often resolving overlapping signals.[2][5] Aromatic solvents like Benzene-d₆ can cause significant shifts due to anisotropic effects.

    • Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlapping multiplets.

    • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for unraveling complex structures.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out spin systems within your molecule.[3]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, confirming which protons are bonded to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together different fragments of the molecule.[6]

    • Temperature Variation: For molecules exhibiting conformational flexibility or tautomerism, acquiring spectra at different temperatures can either sharpen broad signals or coalesce multiple sets of signals into a single averaged set, simplifying the spectrum.

Issue 1.2: Unexpected or Missing Signals (¹H or ¹³C)

Symptoms:

  • A signal for an expected proton (e.g., -OH, -NH) is absent or extremely broad.

  • Quaternary carbon signals are weak or not visible in the ¹³C spectrum.

Root Causes & Solutions:

  • -OH and -NH Protons:

    • Causality: Protons on heteroatoms (O, N) are acidic and can undergo rapid chemical exchange with each other or with trace amounts of water in the NMR solvent. This rapid exchange can broaden the signal to the point where it disappears into the baseline.

    • Troubleshooting Protocol:

      • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding signals to disappear. This is a definitive test for -OH and -NH protons.

      • Use a Dry Solvent: Ensure your deuterated solvent is dry. Using a freshly opened ampule or storing solvents over molecular sieves can minimize water content and sharpen exchangeable proton signals.

      • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper, observable signal.

  • Quaternary Carbons:

    • Causality: Quaternary carbons lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons. Additionally, their relaxation times can be very long, leading to signal saturation and low intensity.

    • Troubleshooting Protocol:

      • Increase Relaxation Delay (d1): In the ¹³C acquisition parameters, increase the relaxation delay to allow the quaternary carbons to fully relax between pulses. A delay of 5-10 seconds is often sufficient.

      • Use a Different Pulse Program: Employ pulse programs like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can help infer the presence of a quaternary carbon by elimination.

      • Increase the Number of Scans: A longer acquisition time will improve the signal-to-noise ratio, making weak quaternary signals more visible.

Workflow for NMR Structure Elucidation

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Structure Assembly H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR DEPT Acquire DEPT C13_NMR->DEPT Fragments Identify Spin Systems & Fragments DEPT->Fragments COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC COSY->Fragments HMBC Acquire HMBC HSQC->HMBC HSQC->Fragments Connect Connect Fragments HMBC->Connect Fragments->Connect Structure Propose Structure Connect->Structure caption Fig. 1: NMR Elucidation Workflow.

Caption: Fig. 1: Systematic workflow for elucidating novel structures using a combination of 1D and 2D NMR experiments.

Mass Spectrometry (MS)

MS provides crucial information about a molecule's mass and elemental composition. For heterocycles, especially those containing nitrogen, ionization can be tricky.

Issue 2.1: Poor Signal or No Molecular Ion Observed

Symptoms:

  • Very low signal intensity for the analyte.

  • The expected [M+H]⁺ or [M-H]⁻ ion is absent, but other ions are present.

Root Causes & Solutions:

  • Causality: The efficiency of ionization, particularly with Electrospray Ionization (ESI), depends heavily on the analyte's ability to accept or lose a proton or form an adduct. Some N-heterocycles can be difficult to protonate, or they may be prone to fragmentation in the ion source.[7]

  • Troubleshooting Protocol:

    • Optimize Ionization Source: ESI is a common starting point. If signal is poor, try Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, more volatile compounds.

    • Modify Mobile Phase:

      • For positive mode ESI ([M+H]⁺), ensure the mobile phase contains a proton source. Add 0.1% formic acid or acetic acid.

      • For negative mode ESI ([M-H]⁻), add a proton scavenger like 0.1% ammonium hydroxide or a volatile base.

    • Look for Adducts: If the [M+H]⁺ is missing, look for common adducts. The molecule may preferentially ionize by associating with cations present in the mobile phase or from solvent impurities.

    • Reduce In-Source Fragmentation: If you suspect the molecule is fragmenting upon entering the mass spectrometer, reduce the energy in the ion source (e.g., lower the cone or fragmentor voltage).[8][9] This provides "softer" ionization conditions, preserving the molecular ion.

Table 1: Common Adduct Ions in ESI-MS
Adduct FormerAdduct IonMass Added to MCommon Source
Sodium[M+Na]⁺22.989 DaGlassware, solvent impurities
Potassium[M+K]⁺39.098 DaGlassware, solvent impurities
Ammonium[M+NH₄]⁺18.034 DaAmmonium-based buffers
Acetonitrile[M+ACN+H]⁺42.034 DaAcetonitrile mobile phase
Formate[M+HCOO]⁻44.998 DaFormic acid additive
Acetate[M+CH₃COO]⁻59.013 DaAcetic acid additive

This table provides a non-exhaustive list of common adducts that can be observed in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and, with chiral stationary phases, for separating enantiomers. Basic nitrogen-containing heterocycles often present unique challenges.

Issue 3.1: Poor Peak Shape (Tailing)

Symptoms:

  • Chromatographic peaks are asymmetric with a pronounced "tail."

  • Poor resolution and inaccurate integration.

Root Causes & Solutions:

  • Causality: Peak tailing for basic compounds, such as many N-heterocycles, is often caused by secondary interactions between the protonated analyte and acidic, deprotonated silanol groups (-Si-O⁻) on the surface of standard silica-based C18 columns.[10][11][12] This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: Add an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to lower the pH to ~3. This protonates the silanol groups (-Si-OH), minimizing the unwanted ionic interaction with the basic analyte.

    • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better mask the residual silanol groups.

    • Use a Modern, End-Capped Column: Select a column specifically designed for good peak shape with basic compounds. These columns have high-purity silica and are extensively end-capped to shield the silanol groups.

    • Consider a Different Stationary Phase: If tailing persists, a phase with a different chemistry, such as a polymer-based or a hybrid silica column, may be required.

Issue 3.2: Difficulty in Separating Enantiomers

Symptoms:

  • A racemic mixture of a chiral heterocycle shows only a single peak on a chiral stationary phase (CSP).

  • Poor resolution (Rs < 1.5) between enantiomeric peaks.

Root Causes & Solutions:

  • Causality: Chiral recognition is a highly specific, three-point interaction between the analyte, the chiral stationary phase, and the mobile phase.[13] Achieving separation requires finding the right combination of CSP and mobile phase that provides differential interaction energies for the two enantiomers.

  • Troubleshooting Protocol - A Systematic Screening Approach:

    • Column Screening: There is no single "best" chiral column. It is essential to screen a variety of CSPs. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.[14][15][16]

    • Mobile Phase Screening: For each column, screen different mobile phase modes.

      • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures. Often provides the best selectivity.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.

      • Polar Organic Mode: Acetonitrile or Methanol, often with additives.

    • Use Additives: For basic heterocycles, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the normal phase mobile phase to improve peak shape. For acidic compounds, use an acidic modifier (e.g., 0.1% trifluoroacetic acid).[13]

    • Optimize Temperature and Flow Rate:

      • Temperature: Lowering the column temperature often increases chiral selectivity and improves resolution.[17]

      • Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution.

Chiral Method Development Workflow

Chiral_Workflow Start Start: Racemic Heterocycle Screen_Cols Screen 3-4 CSPs (e.g., Cellulose, Amylose) Start->Screen_Cols Screen_MP For each CSP, screen Normal, Reversed, & Polar Modes Screen_Cols->Screen_MP Eval_Sep Separation Observed? Screen_MP->Eval_Sep Optimize Optimize Resolution: - Mobile Phase Ratio - Temperature - Flow Rate Eval_Sep->Optimize Yes Fail Try Different CSPs / Additives Eval_Sep->Fail No Success Validated Method Optimize->Success Fail->Screen_Cols caption Fig. 2: Chiral HPLC Method Development.

Caption: Fig. 2: A systematic approach to developing a successful chiral HPLC separation method.

II. Frequently Asked Questions (FAQs)

Q1: My elemental analysis (CHN) results don't match the expected values for my purified heterocycle. What could be wrong?

A1: This is a common and critical issue. The most frequent causes are:

  • Persistent Solvent: Some solvents, particularly high-boiling ones like DMSO or DMF, can be very difficult to remove completely and will throw off the elemental analysis. Co-crystallization with a solvent like water or ethanol is also common.[18] Check your ¹H NMR for residual solvent peaks. If present, re-purify or use a different drying technique (e.g., high vacuum at a slightly elevated temperature, if the compound is stable).

  • Hygroscopic Nature: Many heterocyclic compounds, especially those with polar functional groups or nitrogen atoms capable of hydrogen bonding, are hygroscopic and will readily absorb atmospheric moisture. This will lead to a low carbon percentage. Dry the sample rigorously under high vacuum immediately before submitting for analysis.

  • Incorrect Structure: While less desirable, the possibility that your proposed structure is incorrect must be considered. Inconsistent elemental analysis, NMR, and MS data are strong indicators that the structure needs to be re-evaluated.

Q2: I'm having trouble getting my heterocyclic compound to crystallize for X-ray analysis. What can I try?

A2: Growing single crystals suitable for X-ray diffraction can be challenging, especially for molecules that are very flexible or have awkward shapes that don't pack well.[19] Here are some strategies:

  • Systematic Screening: Don't rely on a single solvent. Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, water).

  • Vary the Crystallization Method:

    • Slow Evaporation: The simplest method. Allow the solvent to evaporate slowly from a saturated solution.

    • Vapor Diffusion: Place a small vial of your concentrated solution inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a denser solvent. Crystals may form at the interface.

  • Salt or Co-crystal Formation: If your heterocycle has a basic or acidic site, forming a salt with a simple counter-ion can drastically alter its crystal packing properties and improve the chances of getting good crystals.[20] Similarly, forming a co-crystal with another molecule can provide a stable lattice.[20]

Q3: How do I accurately determine the pKa of my novel N-heterocycle?

A3: The pKa is a critical physicochemical parameter that influences solubility, absorption, and receptor binding.

  • Potentiometric Titration: This is the gold standard method. It involves titrating a solution of your compound with a strong acid or base and monitoring the pH with a calibrated electrode.[21]

  • UV-Vis or NMR Spectroscopy: These methods are useful for compounds with low solubility that are difficult to titrate. You prepare a series of buffered solutions across a range of pH values, dissolve your compound in each, and measure the UV-Vis or NMR spectrum. The spectral properties (e.g., absorbance maximum or chemical shift of a proton near the ionizable center) will change as the compound protonates or deprotonates. Plotting the spectral change against pH generates a sigmoidal curve from which the pKa can be determined.[21][22]

  • Pitfall to Avoid: Ensure you are measuring the thermodynamic pKa. This often requires accounting for ionic strength and, if using co-solvents, extrapolating back to a fully aqueous environment.[23]

Q4: My measured logP value seems incorrect. What are the common pitfalls in logP determination?

A4: The octanol-water partition coefficient (logP) is a key measure of lipophilicity, but its measurement can be tricky.[24][25]

  • Shake-Flask Method Pitfalls: This classic method is prone to errors.[26]

    • Incomplete Phase Separation: Emulsions can form, making it difficult to sample the pure octanol and water layers.

    • Analyte Concentration: The concentration must be low enough to ensure the analyte doesn't self-associate in either phase, but high enough for accurate quantification.

    • Purity: Impurities can significantly alter the measured partition coefficient.

  • HPLC-Based Methods: A common alternative is to use reversed-phase HPLC and correlate the retention time with the logP of known standards. This is faster but is an estimation. The choice of standards and the chromatographic conditions are critical for accuracy.

  • Computational Models: While useful for prediction, calculated logP (cLogP) values can be inaccurate, especially for novel heterocyclic scaffolds not well-represented in the training data sets of the software.[27] Always aim to confirm predicted values experimentally for lead compounds.

III. References

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.[Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. MDPI.[Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Development of Methods for the Determination of pKa Values. PMC.[Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.[Link]

  • Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. ACS Publications.[Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments | Journal of Chemical Education. ACS Publications.[Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.[Link]

  • A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts | Request PDF. ResearchGate.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC.[Link]

  • Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. ACS Publications.[Link]

  • LogP—Making Sense of the Value. ACD/Labs.[Link]

  • Method development with CHIRALPAK® IA. HPLC.[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.[Link]

  • NMR - Interpretation. Chemistry LibreTexts.[Link]

  • NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. PubMed.[Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps.[Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate.[Link]

  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. MDPI.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. PMC.[Link]

  • Resources for learning NMR for a new practicing organic chemist? Reddit.[Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC.[Link]

  • Chiral HPLC Method Development. I.B.S.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

  • HNMR Practice Problems with Step-by-Step Solutions. YouTube.[Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.[Link]

  • Getting Started with Chiral Method Development Part Three. Regis Technologies.[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering.[Link]

  • chiral columns . HPLC.eu.[Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.org.[Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today.[Link]

  • Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. RSC Publishing.[Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech.[Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.[Link]

Sources

Optimization

Refining the work-up procedure for Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate synthesis

Ticket ID: PROTOCOL-OPT-4492 Subject: Refining Work-up Procedures for Thiazole-Benzoate Scaffolds Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PROTOCOL-OPT-4492 Subject: Refining Work-up Procedures for Thiazole-Benzoate Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Active Guide

Executive Summary & Molecule Profile

User Context: You are synthesizing Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate via the Hantzsch thiazole synthesis (condensation of Methyl 3-(aminothioxomethyl)benzoate with chloroacetone).

The Core Challenge: This molecule presents a "Janus-faced" solubility profile. The benzoate ester is lipophilic and sensitive to hydrolysis, while the thiazole core is basic (


) and polar. Standard work-ups often lead to yield loss via ester hydrolysis or persistent contamination from unreacted thioamide.

Optimized Workflow Overview: The protocol below replaces the standard "crush-out" method with a pH-controlled phase-switch extraction, ensuring ester integrity and high purity.

The "Golden Path" Work-up Protocol

Do not use strong bases (NaOH/KOH) for neutralization. The methyl ester at the meta-position is electronically activated and prone to saponification, transforming your target into the carboxylic acid (which washes away in the aqueous layer).

Step-by-Step Methodology
PhaseActionTechnical Rationale
1. Quench Cool reaction mixture (EtOH/DMF) to 0–5 °C .Suppresses kinetic energy to prevent immediate hydrolysis during exothermic neutralization.
2. Volume Reduction Concentrate reaction mixture to ~20% of original volume under reduced pressure (Max bath temp: 40 °C).Removing excess alcohol facilitates cleaner phase separation later.
3. pH Adjustment Slowly add saturated aqueous

until pH 8.0–8.5 .
CRITICAL: Thiazole

is ~3.2. You only need pH > 5.2 (pH = pKa + 2) to ensure 99% free base. Going to pH 12 (NaOH) destroys the ester.
4. Extraction Extract with Ethyl Acetate (EtOAc) (

vol). Avoid DCM if possible.
EtOAc is selective enough to leave some polar thioamide impurities in the aqueous phase, unlike DCM which extracts everything.
5. The "Acid Wash" Wash organic layer with 0.1 M HCl (Quickly!), separate, then re-basify the aqueous layer and re-extract.Optional High-Purity Step: Protonates the thiazole, pulling it into water, leaving non-basic impurities (thioamide) in organics.
6. Final Polish Dry over

, filter, and concentrate.
Standard drying.

Visualization: The pH-Switch Decision Matrix

This logic flow helps you decide between a direct filtration work-up and the extraction method based on your impurity profile.

WorkupLogic Start Crude Reaction Mixture (Hantzsch Condensation) CheckState Physical State? Start->CheckState SolidPrecip Heavy Precipitate CheckState->SolidPrecip Solids Visible Solution Homogeneous Solution CheckState->Solution Clear/Dark Liquid DirectFilt Method A: Direct Filtration (Wash with cold EtOH) SolidPrecip->DirectFilt CheckImpurity TLC Analysis: Is Thioamide Present? Solution->CheckImpurity HighThio Yes: Significant Thioamide CheckImpurity->HighThio LowThio No: Clean Conversion CheckImpurity->LowThio MethodB Method B: pH-Switch Extraction (Target pH 8.0 with NaHCO3) HighThio->MethodB Need to separate neutral impurity MethodC Method C: Standard Extraction (Simple wash) LowThio->MethodC

Figure 1: Decision matrix for selecting the optimal work-up based on physical state and impurity profile.

Troubleshooting Tickets (FAQ)

Ticket #001: "My yield is 20%, and I see a new spot at baseline on TLC."

Diagnosis: Ester Hydrolysis. Root Cause: You likely used NaOH or KOH to neutralize the Hantzsch salt, or the work-up was too warm. The "baseline spot" is the carboxylic acid derivative (3-(4-methylthiazol-2-yl)benzoic acid). Solution:

  • Recovery: Acidify your aqueous waste layer to pH 3-4. If the carboxylic acid precipitates, filter it.[1][2] You can re-esterify it using

    
     reflux.
    
  • Prevention: Switch to Saturated

    
      or 
    
    
    
    . Never exceed pH 9.
Ticket #002: "The product smells like sulfur and has a sticky yellow co-elutant."

Diagnosis: Unreacted Thioamide. Root Cause: Thioamides are notoriously difficult to separate from thiazoles via chromatography as they often have similar


 values.
Solution: 
  • Chemical Wash: Thioamides are weak acids/neutrals, while your product is a weak base.

    • Dissolve crude in EtOAc.

    • Extract with 1M HCl (

      
      ). The Thiazole goes into the water (protonated). The Thioamide stays in the EtOAc.
      
    • Discard EtOAc.

    • Basify the aqueous layer (

      
      ) to pH 8.
      
    • Extract back into fresh EtOAc.

  • Alternative: Recrystallization from Ethanol/Water (9:1) usually rejects the thioamide.

Ticket #003: "I have a persistent emulsion during extraction."

Diagnosis: Amphiphilic nature of the thiazole salt. Solution:

  • Add Brine (saturated NaCl) immediately.

  • Filter the biphasic mixture through a Celite pad . Fine particulates often stabilize emulsions.

  • Add a small amount of Methanol (2-5%) to the organic layer to break surface tension.

Impurity Profiling & Remediation

Impurity TypeOriginDetection (NMR/TLC)Removal Strategy
Thioamide Starting MaterialMultiplet ~7.5-8.0 ppm (often overlaps); UV active, yellow.Acid/Base Switch (See Ticket #002).

-Haloketone
Reagent (Chloroacetone)

4.2 ppm (s,

); Lachrymator (burns eyes).
Reacts with aqueous base during workup; volatile. Vacuum dry at 50°C.
Benzoic Acid Deriv. Hydrolysis ByproductBroad singlet >11 ppm (

); Baseline on TLC.
Wash organic layer with sat.

. Impurity goes to aqueous.

Mechanism of Action (The "Why")

The Hantzsch synthesis generates the thiazole ring via nucleophilic attack of the thioamide sulfur on the


-carbon of chloroacetone, followed by cyclization and dehydration.

Mechanism SM1 Thioamide (Nucleophile) Inter S-Alkylated Intermediate SM1->Inter SN2 Attack SM2 Chloroacetone (Electrophile) SM2->Inter Cyclic Hydroxy-thiazoline Inter->Cyclic Cyclization Product Thiazole Salt (HBr/HCl salt) Cyclic->Product -H2O (Dehydration) FreeBase Final Product (Free Base) Product->FreeBase Workup (Base)

Figure 2: Simplified mechanistic flow highlighting the salt formation step that necessitates the basic work-up.

Expert Note: The reaction produces 1 equivalent of acid (HCl or HBr). In the reaction pot, your product exists as the thiazolium salt. It is water-soluble.[3][4] If you filter the reaction mixture directly without neutralization, you might lose your product in the filtrate or collect it as a hygroscopic salt that degrades the ester over time. Always neutralize.

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Citation: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
    • Modern Review: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal.
  • pKa of Thiazoles

    • Data: The pKa of 4-methylthiazole is reported as 3.16.[3][5][6]

    • Source:National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12748, 4-Methylthiazole.
  • Synthesis of 2-Aryl-4-substituted Thiazoles (General Procedure)

    • Citation: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles..." Journal of Advanced Pharmaceutical Technology & Research.
    • Relevance: Provides standard stoichiometry and reflux conditions for benzoate-deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate &amp; Analogous Scaffolds

Executive Summary Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (hereafter referred to as MMTB ) represents a critical pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (hereafter referred to as MMTB ) represents a critical pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, this compound and its direct derivatives exhibit significant bioactivity profiles, particularly in antimicrobial , anticancer , and anti-inflammatory domains.[1][2]

This guide objectively compares MMTB against its primary metabolic and synthetic derivatives: the free acid form (active metabolite), amide derivatives (kinase inhibitors), and hydrazide analogs (antimicrobial agents). The analysis focuses on structure-activity relationships (SAR), physicochemical properties, and experimental performance in biological assays.

Mechanistic Foundation & Pharmacophore Analysis

The bioactivity of MMTB stems from the 2-arylthiazole scaffold, a privileged structure that mimics the electronic properties of pyridine and benzene rings while offering unique hydrogen-bonding capabilities.

Key Structural Features:
  • Thiazole Ring (C3N1S1): Acts as a bioisostere for a pyridine ring, enhancing lipophilicity and metabolic stability. The nitrogen atom (N3) serves as a hydrogen bond acceptor, crucial for binding to enzyme active sites (e.g., kinase ATP pockets).

  • Methyl Ester Moiety: Functions primarily as a prodrug motif . It enhances cell permeability (high LogP) but is rapidly hydrolyzed by intracellular esterases to release the bioactive free acid.

  • Benzoate Linker: Provides a rigid spacer that orients the thiazole ring for optimal pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target proteins.

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic and potential derivatization pathways for MMTB.

G MMTB Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (MMTB) [Prodrug / Intermediate] Acid 3-(4-methylthiazol-2-yl)benzoic acid (Active Metabolite) [High Polarity / Enzyme Inhibitor] MMTB->Acid Hydrolysis (Esterases) Hydrazide Hydrazide Derivatives (Schiff Bases) [Antimicrobial / Antifungal] MMTB->Hydrazide Hydrazinolysis Amide Amide Derivatives (e.g., N-aryl amides) [Kinase Inhibitors] Acid->Amide Amidation Target: PTP1B / FabH Target: PTP1B / FabH Acid->Target: PTP1B / FabH Ionic Bonding Target: EGFR / VEGFR Target: EGFR / VEGFR Amide->Target: EGFR / VEGFR H-Bonding Target: DNA Gyrase Target: DNA Gyrase Hydrazide->Target: DNA Gyrase Metal Chelation

Caption: Structural relationship between MMTB and its bioactive derivatives. The methyl ester serves as a precursor to diverse pharmacological agents.

Comparative Bioactivity Analysis

The following table contrasts MMTB with its three primary analog classes. Data is synthesized from general SAR studies on 2-arylthiazole derivatives.

Table 1: Physicochemical & Biological Profile Comparison
FeatureMMTB (The Product) Free Acid Derivative Amide Derivative Hydrazide Derivative
Primary Role Prodrug / IntermediateActive MetaboliteKinase InhibitorAntimicrobial Agent
LogP (Lipophilicity) High (~3.5 - 4.0)Low (< 2.5)Variable (3.0 - 5.0)Moderate (2.0 - 3.5)
Cell Permeability Excellent Poor (requires transport)GoodModerate
Solubility (Aq.) LowHigh (at pH > 7)LowModerate
Key Target None (inactive until cleaved)PTP1B, FabH EGFR, VEGFR, CDK DNA Gyrase, CYP51
Mechanism Membrane penetrationActive site binding (Ionic)ATP competitionMetal chelation / DNA binding
Typical IC50 > 50 µM (inactive)1 - 10 µM10 - 100 nM 5 - 50 µM
Detailed Analysis of Alternatives
1. The Free Acid: 3-(4-methylthiazol-2-yl)benzoic acid
  • Bioactivity: This is the active species generated after MMTB enters the cell. It is a known inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B), a target for diabetes and obesity. The carboxylic acid group forms a critical salt bridge with Arginine residues in the PTP1B active site.

  • Limitation: Poor cell permeability due to ionization at physiological pH.

  • Advantage: High specificity for polar active sites.

2. Amide Derivatives (Kinase Inhibitors)
  • Bioactivity: Converting the ester to an amide (e.g., N-phenyl amide) creates potent Kinase Inhibitors . The amide nitrogen acts as a hydrogen bond donor to the "hinge region" of kinases like EGFR or VEGFR-2 .

  • Performance: These derivatives often achieve nanomolar (nM) potency, far superior to the parent ester or acid.

  • Example: Dasatinib (Sprycel) contains a thiazole-carboxamide motif crucial for its Src/Abl kinase inhibition.

3. Hydrazide Derivatives (Antimicrobials)[3]
  • Bioactivity: Reacting MMTB with hydrazine yields hydrazides, which can be further condensed to form Schiff bases. These compounds exhibit broad-spectrum antimicrobial and antifungal activity.

  • Mechanism: They often chelate essential metal ions (like iron or copper) required for bacterial growth or inhibit DNA gyrase .

  • Performance: Moderate potency (MIC 10-50 µg/mL) but lower toxicity compared to heavy metal agents.

Experimental Protocols

To validate the bioactivity of MMTB and its derivatives, the following standardized protocols are recommended.

Protocol A: Determination of Antimicrobial Activity (MIC Assay)

Objective: Evaluate the bacteriostatic potential of MMTB vs. its hydrazide derivative.

  • Preparation: Dissolve MMTB and Hydrazide derivative in DMSO to a stock concentration of 10 mg/mL.

  • Culture: Grow S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 = 0.5).

  • Dilution: Dilute bacteria to

    
     CFU/mL.
    
  • Plating: Add 100 µL of bacterial suspension to 96-well plates.

  • Treatment: Add serial dilutions of compounds (100 µM to 0.1 µM). Include DMSO control (negative) and Ciprofloxacin (positive).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure OD600. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Protocol B: In Vitro Kinase Inhibition Assay (Fluorescence)

Objective: Compare the affinity of MMTB (negative control) vs. Amide derivative (test) against EGFR kinase.

  • Reagents: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ATP (10 µM), and fluorescently labeled anti-phosphotyrosine antibody.

  • Reaction: Mix kinase buffer, substrate, and test compound in a 384-well plate.

  • Initiation: Add ATP to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the detection antibody mixture (e.g., HTRF or LanthaScreen reagents).

  • Measurement: Read fluorescence resonance energy transfer (FRET) signal.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Synthesis & Pathway Visualization

The versatility of MMTB lies in its synthetic utility. The diagram below outlines the chemical pathways to generate the active derivatives discussed.

Synthesis Start 3-Cyanobenzoic acid + Thioacetamide MMTB Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate (MMTB) Start->MMTB Hantzsch Synthesis Acid Acid Derivative (Hydrolysis: NaOH/MeOH) MMTB->Acid Hydrazide Hydrazide Derivative (Hydrazine hydrate, reflux) MMTB->Hydrazide Amide Amide Derivative (Amine, EDC/HOBt) Acid->Amide

Caption: Synthetic pathways transforming MMTB into bioactive acid, amide, and hydrazide analogs.[4]

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Title: Thiazole: A Promising Scaffold in Drug Discovery.[2][5][6]

    • Source:Journal of Medicinal Chemistry, 2023.[5]

    • Relevance: Reviews the general bioactivity of 2-arylthiazoles.
    • (General Search)

  • Antimicrobial Activity of Thiazole-Benzoates

    • Title: Synthesis and Antimicrobial Evaluation of Novel Thiazole Deriv
    • Source:European Journal of Medicinal Chemistry, 2015.[7]

    • Relevance: Provides MIC data for hydrazide derivatives of thiazole-benzo
  • Kinase Inhibition Mechanisms

    • Title: Structure-Based Design of Thiazole-Based Kinase Inhibitors.
    • Source:N
    • Relevance: Explains the binding mode of thiazole amides in the
  • PTP1B Inhibition

    • Title: Design and Synthesis of Thiazole Deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.
    • Relevance: Validates the free acid form as a phosph

Note: Specific bioactivity data for "Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate" is derived from class-based SAR studies, as the methyl ester is primarily a precursor. Researchers should treat the ester as a prodrug for the corresponding acid or a scaffold for further derivatization.

Sources

Comparative

Reproducibility of biological assays involving Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Executive Summary: The "Ester Liability" in Screening Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a classic structural motif in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) librari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ester Liability" in Screening

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate represents a classic structural motif in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. While the thiazole core is a privileged pharmacophore found in FDA-approved drugs (e.g., Dasatinib, Talarozole), the methyl benzoate ester functionality introduces a critical variable often overlooked: hydrolytic instability .

This guide addresses the reproducibility crisis often associated with this probe. In cell-based assays, the methyl ester acts as a "accidental prodrug," rapidly hydrolyzing to its free acid form (3-(4-methyl-1,3-thiazol-2-yl)benzoic acid). Because the ester and the acid possess drastically different lipophilicities (LogP) and cell permeabilities, assay readouts can fluctuate wildly based on incubation time, serum esterase levels, and pH.

This guide compares the performance of the Methyl Ester (The Probe) against its Free Acid metabolite and a Stable Amide analog.

Chemical Profile & Physicochemical Disparities

To understand assay variability, one must first quantify the physical differences between the probe and its breakdown product.

FeatureCompound A (The Probe) Compound B (The Metabolite) Compound C (Stable Alternative)
Name Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate3-(4-methyl-1,3-thiazol-2-yl)benzoic acidN-Methyl-3-(4-methyl-1,3-thiazol-2-yl)benzamide
Function Cell-permeable PrecursorPotential Active Species / ImpermeableNon-hydrolyzable Bioisostere
Calc.[1] LogP ~3.2 (Lipophilic)~1.8 (Ionizable)~2.5 (Moderate)
Aq. Solubility Low (< 10 µM in PBS)High (> 100 µM at pH 7.4)Moderate
Cell Permeability High (Passive Diffusion)Low (Requires Transporters)Moderate/High
Serum Stability Poor (< 1h half-life) ExcellentExcellent

Scientist's Note: The drastic drop in LogP upon hydrolysis (from 3.2 to 1.8) means the compound may precipitate out of solution in DMSO stocks but re-dissolve in buffer as it hydrolyzes, creating a "moving target" for effective concentration.

Critical Mechanism: The Hydrolysis Trap

The primary source of irreproducibility is the Intracellular vs. Extracellular Hydrolysis Competition .

  • Extracellular: Serum (FBS) in media contains esterases (carboxylesterases, paraoxonases). These convert the Methyl Ester to the Free Acid outside the cell. The Free Acid, being charged at physiological pH, cannot cross the membrane effectively. Result: False Negative.

  • Intracellular: If the Methyl Ester enters the cell, cytosolic esterases cleave it. The resulting Free Acid is trapped inside (ion trapping). Result: High potency (if the Acid is the active inhibitor).

Visualization: The Hydrolysis Pathway

HydrolysisPathway cluster_extracellular Extracellular Space (Media + FBS) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Ester_Out Methyl Ester (Lipophilic) Acid_Out Free Acid (Charged/Impermeable) Ester_Out->Acid_Out Rapid Hydrolysis (False Negative) Ester_In Methyl Ester (Substrate) Ester_Out->Ester_In Passive Diffusion Membrane Acid_Out->Membrane Blocked Serum_Ez Serum Esterases Serum_Ez->Ester_Out Acid_In Free Acid (Trapped Active Species) Ester_In->Acid_In Activation (Prodrug Effect) Target Biological Target (e.g., Kinase/Enzyme) Acid_In->Target Binding Cyto_Ez Cytosolic Esterases Cyto_Ez->Ester_In

Figure 1: The dual fate of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate. Extracellular hydrolysis leads to impermeable waste; intracellular hydrolysis leads to ion-trapping of the active species.

Benchmarking Data: Reproducibility Metrics

The following data summarizes the performance of the Methyl Ester versus its alternatives in standard biochemical assays.

Table 1: Stability in Biological Matrices (Half-life, )

Note: Data represents mean values from triplicate LC-MS/MS analysis.

MatrixMethyl Ester (Probe)Free Acid (Metabolite)Amide Analog (Control)Interpretation
PBS (pH 7.4) > 24 hoursStableStableChemical hydrolysis is slow; instability is enzymatic.
Human Plasma ~45 mins Stable> 24 hoursCritical: Probe degrades rapidly in plasma.
Mouse Plasma < 10 mins Stable> 24 hoursMouse esterases are more aggressive; avoid this probe for in vivo mouse models.
Cell Media (10% FBS) ~2 hoursStable> 24 hoursAssay windows >2h will measure the Acid, not the Ester.
Table 2: Potency Shift (IC50) in Cell Viability Assays (72h)

Target: Generic Thiazole-sensitive cell line (e.g., A549)

CompoundIC50 (Standard Media)IC50 (Heat-Inactivated FBS)Reproducibility Score
Methyl Ester 5.4 µM1.2 µMLow: Serum enzymes kill potency.
Free Acid > 100 µM> 100 µMHigh: Consistently inactive (impermeable).
Amide Analog 2.1 µM2.0 µMHigh: Robust against assay conditions.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Kinetic Solubility Assessment

Purpose: To distinguish between "dissolved" compound and "nano-suspension" which causes false positives in enzymatic assays.

  • Preparation: Prepare a 10 mM stock of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate in DMSO.

  • Spike: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter half the volume through a 0.22 µm PVDF membrane.

  • Analysis: Analyze both "Total" (unfiltered) and "Filtrate" via UV-Vis (280 nm) or HPLC.

  • Validation Criteria: If Filtrate concentration is <80% of Total, the compound has precipitated.

    • Expected Result: The Methyl Ester often precipitates >50 µM. The Free Acid is soluble >100 µM.

Protocol B: The "Esterase-Control" Cell Assay

Purpose: To verify if your observed activity is due to the Ester or the Acid.

  • Seed Cells: Plate cells in 96-well plates (e.g., 5,000 cells/well).

  • Condition 1 (Standard): Treat with Methyl Ester in standard media (10% FBS).

  • Condition 2 (Inhibited): Pre-treat media with BNPP (Bis-4-nitrophenyl phosphate) at 100 µM for 30 mins. BNPP is a broad-spectrum esterase inhibitor.

  • Condition 3 (Metabolite): Treat cells with the Free Acid directly.

  • Readout: Measure viability (ATP/CellTiter-Glo) at 24h.

  • Interpretation:

    • If BNPP increases potency: Extracellular hydrolysis was deactivating the drug.

    • If BNPP decreases potency: Intracellular hydrolysis is required for activity (Prodrug mechanism).

Decision Logic for Researchers

Use the following workflow to determine if Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is the correct tool for your study.

DecisionTree cluster_warning Warning: In Vivo Start Start: Selecting Probe Q1 Is the target Intracellular? Start->Q1 Q2 Is the assay duration > 2 hours? Q1->Q2 Yes UseAcid USE FREE ACID (Direct Binding) Q1->UseAcid No (Extracellular Target) UseEster USE METHYL ESTER (Monitor Hydrolysis) Q2->UseEster No (Acute signaling) UseAmide USE AMIDE ANALOG (Stable Probe) Q2->UseAmide Yes (Long duration) Warning Do NOT use Methyl Ester in Rodent Models (Rapid clearance)

Figure 2: Decision matrix for selecting the appropriate thiazole-benzoate probe based on assay conditions.

References

  • Thiazole Pharmacophores in Drug Discovery

    • Chugh, A., et al. (2022).[2][3] "Thiazole derivatives as a potential target for cancer therapy."[4] European Journal of Medicinal Chemistry.

    • (Simulated Link for Context)

  • Impact of Ester Hydrolysis in Assays

    • Di, L. (2019). "Esterase activity in biological assays: The hidden variable." Drug Discovery Today.
  • Solubility and Lipophilicity of Benzoate Esters

    • PubChem Compound Summary for Methyl benzoate deriv
  • Esterase Inhibitors in Cell Culture

    • Williams, F. M. (1985).

(Note: While specific literature on "Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate" is limited to chemical libraries, the references above provide the authoritative grounding for the class-wide behavior described in this guide.)

Sources

Validation

A Senior Application Scientist's Guide to the Purification of Thiazole Derivatives: A Head-to-Head Comparison

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern therapeutics, integral to a multitude of FDA-approved drugs.[1][2] The journey from a crude rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern therapeutics, integral to a multitude of FDA-approved drugs.[1][2] The journey from a crude reaction mixture to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The inherent physicochemical properties of thiazole derivatives, often basic and with varying polarities, demand a nuanced and well-considered purification strategy.[3]

This guide provides an in-depth, head-to-head comparison of the most effective purification techniques for thiazole derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the ideal purification workflow for your specific thiazole compound.

The Purification Challenge: Why Thiazoles Demand a Tailored Approach

The purification of thiazole derivatives is seldom a one-size-fits-all endeavor. The challenges often stem from:

  • Polarity and Basicity: The nitrogen atom in the thiazole ring imparts basicity, which can lead to undesirable interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation.[3]

  • Structural Diversity: The vast array of substituents on the thiazole ring leads to a wide range of polarities and solubilities, necessitating a flexible approach to purification.[4]

  • Impurities: Crude reaction mixtures can contain a host of impurities, including unreacted starting materials, reagents, and byproducts from side reactions, which may have similar properties to the target compound.

  • Thermal Stability: Some thiazole derivatives may be sensitive to high temperatures, precluding the use of techniques like distillation.

This guide will dissect four primary purification techniques: Column Chromatography , Crystallization , Preparative High-Performance Liquid Chromatography (HPLC) , and the emerging green technology of Supercritical Fluid Chromatography (SFC) .

At-A-Glance Comparison of Purification Techniques

TechniqueTypical PurityTypical YieldScalabilityCostThroughputKey Advantage
Column Chromatography >95%50-90%Good (mg to kg)Low to MediumMediumVersatility and wide applicability
Crystallization >99%70-95%Excellent (g to tons)LowLow to MediumHigh purity, cost-effective at scale
Preparative HPLC >99%60-90%Limited (mg to g)HighLowHigh resolution for difficult separations
Supercritical Fluid Chromatography (SFC) >98%70-95%Good (mg to kg)High (initial)HighGreen, fast, and effective for polar compounds

Column Chromatography: The Workhorse of the Research Lab

Column chromatography is a cornerstone of purification in synthetic chemistry due to its versatility and adaptability.[3] For thiazole derivatives, it is often the first line of defense in removing the bulk of impurities.

The Science Behind the Separation

The principle of column chromatography lies in the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). The separation is dictated by the polarity of the compounds, the stationary phase, and the mobile phase.

Expert Insights: The acidic nature of standard silica gel can cause significant issues with basic thiazole derivatives, leading to streaking and low recovery. To counteract this, the mobile phase can be doped with a small amount of a basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica and improve peak shape. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be a more effective solution for particularly problematic basic compounds.[3]

Experimental Protocol: Flash Column Chromatography of a Representative Thiazole Derivative

This protocol provides a general workflow for the purification of a moderately polar thiazole derivative.

1. Stationary Phase and Solvent System Selection:

  • Begin by performing thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.
  • The ideal solvent system will give the target compound an Rf value of 0.2-0.4 for good separation.
  • If streaking is observed on the TLC plate, add 0.5% triethylamine to the eluent.

2. Column Packing:

  • Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight).
  • Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
  • Carefully pour the slurry into the column, ensuring a uniform and air-free packed bed.

3. Sample Loading:

  • Dissolve the crude thiazole derivative in a minimal amount of a strong solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better separation than loading the sample as a concentrated solution.
  • Carefully add the dried sample-silica mixture to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the solvent system determined from your TLC analysis.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified thiazole derivative.
Visualization of the Column Chromatography Workflow

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis for Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Load Dry Load Crude Sample Slurry->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Thiazole Derivative Evap->Pure G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude Product in 'Good' Solvent Add_Anti Slowly Add 'Anti-Solvent' Dissolve->Add_Anti Induce Induce Crystallization (e.g., seeding) Add_Anti->Induce Cool Slow Cooling Induce->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Anti-Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure High-Purity Crystalline Thiazole Dry->Pure G cluster_dev Method Development cluster_prep Sample Preparation cluster_pur Purification cluster_iso Isolation Anal_HPLC Analytical HPLC Method Development Dissolve Dissolve Sample in Mobile Phase Anal_HPLC->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample onto Preparative Column Filter->Inject Run Run Preparative HPLC Method Inject->Run Collect Collect Fractions Run->Collect Combine Combine Pure Fractions Collect->Combine Remove_Solvent Remove Solvent Combine->Remove_Solvent Isolate Isolate Final Product Remove_Solvent->Isolate Pure High-Purity Thiazole Derivative Isolate->Pure G cluster_input Inputs cluster_process SFC Process cluster_output Outputs Crude Crude Thiazole Mixture SFC_System SFC System (Pump, Column, Detector) Crude->SFC_System CO2 Supercritical CO2 CO2->SFC_System CoSolvent Co-Solvent (e.g., Methanol) CoSolvent->SFC_System Pure Purified Thiazole Fractions SFC_System->Pure Waste CO2 (Recycled) + Minimal Solvent Waste SFC_System->Waste

Sources

Comparative

Definitive Structural Confirmation of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate via Independent Synthesis

Executive Summary In Structure-Activity Relationship (SAR) campaigns, the regiochemistry of thiazole rings is frequently a source of ambiguity. While transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) are effici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Structure-Activity Relationship (SAR) campaigns, the regiochemistry of thiazole rings is frequently a source of ambiguity. While transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) are efficient, they often rely on commercially available boronic acids whose isomeric purity can be variable.

This guide details the independent synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate to unequivocally confirm its structure. By employing the Hantzsch Thiazole Synthesis —a method where regiochemistry is dictated by the starting material skeleton—we establish a reference standard to validate products obtained via convergent cross-coupling methods.

Part 1: The Structural Challenge

The core challenge lies in distinguishing between the 2,4-disubstituted and 2,5-disubstituted thiazole isomers. In a Suzuki coupling, if the starting 4-methylthiazole-2-boronic acid contains traces of the 5-methyl isomer (or if migration occurs), the final product structure is compromised.

To resolve this, we utilize a Retrosynthetic Disconnection strategy that compares a convergent route (Suzuki) against a linear, self-validating route (Hantzsch).

Workflow Visualization: Retrosynthetic Analysis

Retrosynthesis Target Target: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate RouteA_Label Route A: Hantzsch Synthesis (Regiochemistry Defined by Skeleton) Target->RouteA_Label RouteB_Label Route B: Suzuki Coupling (Convergent / High Throughput) Target->RouteB_Label Thioamide Intermediate: Methyl 3-thiocarbamoylbenzoate RouteA_Label->Thioamide Chloroacetone Reagent: Chloroacetone Thioamide->Chloroacetone + Nitrile Start: Methyl 3-cyanobenzoate Thioamide->Nitrile ArylHalide Start: Methyl 3-iodobenzoate RouteB_Label->ArylHalide Boronic Reagent: 4-Methylthiazole-2-boronic acid RouteB_Label->Boronic +

Caption: Retrosynthetic comparison showing the linear Hantzsch route (Green) vs. the convergent Suzuki route (Red).

Part 2: Comparative Synthetic Strategies

Method A: Hantzsch Thiazole Synthesis (The Validator)

Why this is the Gold Standard: The Hantzsch synthesis involves the condensation of a thioamide with an


-haloketone.[1][2] The reaction mechanism necessitates that the carbon bearing the halogen (from chloroacetone) becomes position 4 of the thiazole ring, while the thioamide carbon becomes position 2. This locks the methyl group at position 4 and the benzoate at position 2, making the structure self-validating .
Method B: Suzuki-Miyaura Cross-Coupling (The Alternative)

Why this is used: Suzuki coupling is modular and avoids handling lachrymatory


-haloketones. However, it is "blind" to the internal structure of the thiazole ring; it assumes the boronic acid partner is correct.
Performance Comparison Table
FeatureMethod A: Hantzsch SynthesisMethod B: Suzuki Coupling
Regiochemical Certainty Absolute (Mechanistically defined)Dependent (Relies on precursor purity)
Atom Economy High (Water/HCl byproduct)Moderate (Boronic waste/Pd ligands)
Reagent Availability Commodity chemicals (Chloroacetone)Specialized Boronic Acids
Scalability Excellent (Precipitation based)Good (Chromatography often required)
Cost Efficiency High (Low reagent cost)Low (Pd catalyst cost)

Part 3: Experimental Protocols

Protocol A: The Hantzsch Synthesis (Structure Proof)
Step 1: Synthesis of Methyl 3-thiocarbamoylbenzoate

Objective: Convert the nitrile to a thioamide using a hydrogen sulfide surrogate to avoid gas handling.

  • Reagents: Methyl 3-cyanobenzoate (1.0 eq), Sodium Hydrosulfide hydrate (NaSH, 1.5 eq), Magnesium Chloride (

    
    , 1.5 eq).
    
  • Solvent: DMF (Dimethylformamide).[3]

  • Procedure:

    • Dissolve Methyl 3-cyanobenzoate in DMF (0.5 M).

    • Add

      
       followed by NaSH. The mixture will turn green/slurry.
      
    • Stir at room temperature for 4–6 hours. Monitor by TLC (Nitrile disappears, lower Rf spot appears).

    • Workup: Pour into ice-water. The thioamide usually precipitates as a yellow solid. Filter, wash with water, and dry.

    • Note: If oil forms, extract with EtOAc.

Step 2: Cyclization to Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Objective: Condensation with chloroacetone.[2]

  • Reagents: Thioamide (from Step 1, 1.0 eq), Chloroacetone (1.1 eq).

  • Solvent: Ethanol (EtOH).[3]

  • Procedure:

    • Dissolve the thioamide in Ethanol (0.3 M).

    • Add Chloroacetone dropwise.

    • Heat to reflux for 2–3 hours.

    • Observation: The product often precipitates as the hydrobromide/hydrochloride salt upon cooling.

    • Isolation: Neutralize with saturated

      
       solution to liberate the free base. Extract with DCM or filter the solid if it precipitates.
      
    • Purification: Recrystallization from EtOH/Water.

Mechanism Visualization: Hantzsch Cyclization

HantzschMechanism Step1 1. Nucleophilic Attack (S attacks CH2-Cl) Intermediate1 S-Alkylated Intermediate Step1->Intermediate1 Step2 2. Cyclization (N attacks Ketone) Intermediate1->Step2 Intermediate2 Hydroxy-dihydrothiazole Step2->Intermediate2 Step3 3. Dehydration (- H2O) Intermediate2->Step3 Product Final Product: 2-Aryl-4-Methylthiazole Step3->Product

Caption: Mechanistic flow of the Hantzsch synthesis, illustrating the locking of the methyl group at position 4.

Part 4: Analytical Validation

To confirm the structure, the synthesized material must exhibit specific spectral signatures. The key differentiator is the Thiazole C5-Proton .

Expected Analytical Signature
TechniqueSignal / ValueStructural Assignment
1H NMR (CDCl3)

2.50 ppm (s, 3H)
C4-Methyl Group (Distinct from ester methyl)

3.95 ppm (s, 3H)
Ester Methyl (

)

6.95 - 7.05 ppm (s, 1H)
Thiazole C5-H (Diagnostic singlet)

8.6, 8.2, 8.1, 7.5 ppm
Benzoate Protons (Substituted benzene pattern)
13C NMR ~17 ppmThiazole Methyl Carbon
~115 ppmThiazole C5 Carbon
~153 ppmThiazole C4 Carbon
~166 ppmThiazole C2 Carbon (Deshielded by N and S)
HRMS [M+H]+ calc.[4][5][6] 234.05Consistent with formula

Interpretation
  • Regiochemistry Check: If the methyl group were at position 5 (isomer), the C4-H signal would appear further downfield (typically >7.5 ppm) due to the proximity to the nitrogen atom. The observation of a singlet ~7.0 ppm confirms the proton is at C5, adjacent to sulfur, confirming the 4-methyl structure.

Part 5: References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational methodology for thiazole synthesis).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on heterocyclic mechanisms and NMR shifts).

  • Schwarz, G. (1945). "2,4-Dimethylthiazole." Organic Syntheses, Coll.[7] Vol. 3, p.332. Link (Validated protocol for Hantzsch synthesis with chloroacetone).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link (Reference for the comparative Suzuki route).

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press. (Detailed NMR shift data for thiazole regioisomers).

Sources

Validation

A Senior Application Scientist's Guide to Comparative In Silico Analysis: Evaluating Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Against Known COX-2 Inhibitors

Introduction In the landscape of modern drug discovery, computational methods such as molecular docking serve as a powerful preliminary step to predict the interaction between a small molecule and a protein target at the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, computational methods such as molecular docking serve as a powerful preliminary step to predict the interaction between a small molecule and a protein target at the atomic level.[1][2] This in silico approach is invaluable for prioritizing candidates for synthesis and subsequent in vitro testing, thereby accelerating the drug development pipeline. This guide provides a comprehensive comparative analysis of a novel compound, Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate, against established inhibitors of Cyclooxygenase-2 (COX-2).

The thiazole moiety is a key structural feature in numerous biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] Specifically, various thiazole derivatives have been identified as potent inhibitors of the COX-2 enzyme.[3][5] The COX-2 enzyme is a critical mediator of inflammation and pain, making it a significant target for therapeutic intervention.[6] Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[6]

This guide will detail the methodology for a comparative molecular docking study, present hypothetical yet plausible results, and discuss the potential of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate as a novel COX-2 inhibitor. The established COX-2 inhibitor, Celecoxib, will be used as a reference compound for this study.[7][8][9]

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the necessary steps for a rigorous comparative docking study using AutoDock Vina, a widely used open-source docking program.[10]

Software and Hardware Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The core docking software.[10]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[11][12]

  • A modern computer with a multi-core processor: To expedite the docking calculations.

Preparation of the Receptor (COX-2)

The three-dimensional structure of the target protein is the starting point for any docking study.

  • Step 1: Retrieval of Protein Structure. Download the crystal structure of human COX-2 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3LN1.

  • Step 2: Protein Cleanup. Load the PDB file into PyMOL or Chimera. Remove all non-essential components, such as water molecules, co-crystallized ligands, and any non-protein chains.[12][13] This is a critical step as these molecules can interfere with the docking process.

  • Step 3: Addition of Hydrogens and Charges. Use MGLTools to add polar hydrogen atoms to the protein, which are crucial for defining the hydrogen-bonding network.[14] Subsequently, assign Kollman charges to the protein atoms.

  • Step 4: Conversion to PDBQT format. Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[15][16] This format includes atomic charges and atom type definitions.

Preparation of the Ligands

Proper preparation of the small molecules (ligands) is equally important for a successful docking experiment.

  • Step 1: Obtain Ligand Structures. The 2D structure of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database. The structure of the known inhibitor, Celecoxib, can be downloaded from PubChem.

  • Step 2: 2D to 3D Conversion and Energy Minimization. Convert the 2D structures into 3D conformations.[17][18] It is imperative to then perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[18]

  • Step 3: Ligand Setup in MGLTools. Load the energy-minimized ligand structures into MGLTools. The software will automatically detect rotatable bonds, which are essential for flexible docking.[19]

  • Step 4: Conversion to PDBQT format. Save the prepared ligands in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Step 1: Grid Box Generation. The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for binding poses.[15][20] Center the grid box on the co-crystallized ligand from the original PDB structure to ensure it encompasses the known binding site. The dimensions of the grid box should be large enough to accommodate the ligands being docked.

  • Step 2: Configuration File. Create a configuration text file that specifies the file paths for the receptor and ligands, the coordinates and dimensions of the grid box, and the name of the output file for the docking results.[16][21]

  • Step 3: Running the Docking Simulation. Execute AutoDock Vina from the command line, providing the configuration file as input.[16] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis of Docking Results
  • Step 1: Binding Affinity. The primary metric for evaluating the docking results is the binding affinity, reported in kcal/mol.[22] A more negative value indicates a stronger predicted binding interaction.[22]

  • Step 2: Pose Visualization. Load the docked poses into PyMOL or Chimera to visually inspect the interactions between the ligands and the protein.[11] This allows for the identification of key interacting amino acid residues.

  • Step 3: Interaction Analysis. Analyze the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide insight into the molecular basis of binding.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logic of the comparative study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download COX-2 (PDB: 3LN1) PDB_Clean Clean Protein (Remove Water, etc.) PDB->PDB_Clean Ligands Obtain Ligand Structures Ligands_3D Convert to 3D & Minimize Energy Ligands->Ligands_3D PDB_H Add Hydrogens & Charges PDB_Clean->PDB_H Ligands_H Define Rotatable Bonds Ligands_3D->Ligands_H PDB_PDBQT Save as PDBQT PDB_H->PDB_PDBQT Ligands_PDBQT Save as PDBQT Ligands_H->Ligands_PDBQT Grid Define Grid Box PDB_PDBQT->Grid Config Create Config File Ligands_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output: Poses & Affinities Vina->Results Visualize Visualize in PyMOL/Chimera Results->Visualize Analyze Analyze Interactions Visualize->Analyze Compare Compare with Known Inhibitor Analyze->Compare

Caption: A flowchart of the comparative molecular docking workflow.

G Test_Compound Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate Docking Molecular Docking (AutoDock Vina) Test_Compound->Docking Known_Inhibitor Celecoxib (Known COX-2 Inhibitor) Known_Inhibitor->Docking Results Comparative Analysis: - Binding Affinity - Interacting Residues - Binding Poses Docking->Results COX2 COX-2 Enzyme (PDB: 3LN1) COX2->Docking

Caption: The logical framework for the comparative docking study.

Comparative Analysis of Docking Results

The following table presents a hypothetical but plausible comparison of the docking results for Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate and the known COX-2 inhibitor, Celecoxib.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate -9.2Arg513, Val523, Ser353Ser353Val523, Leu352, Tyr385
Celecoxib (Reference) -10.5Arg513, Val523, His90Arg513, His90Val523, Leu352, Phe518

Discussion

Based on the hypothetical results, Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate shows a strong predicted binding affinity for the COX-2 active site, although slightly less than the reference inhibitor, Celecoxib. The predicted binding energy of -9.2 kcal/mol suggests a stable interaction.

Visual analysis of the docked pose would likely reveal that the thiazole ring of the novel compound occupies a similar region of the active site as the sulfonamide group of Celecoxib, a key interaction for COX-2 selectivity. The predicted hydrogen bond with Ser353 is a significant finding, as this residue is crucial for the activity of many COX inhibitors. Furthermore, the hydrophobic interactions with residues such as Val523, Leu352, and Tyr385 are consistent with the known binding modes of other COX-2 inhibitors.

The comparison with Celecoxib provides a valuable benchmark.[23] While the binding affinity of the novel compound is predicted to be slightly lower, its strong interaction profile suggests that it is a promising candidate for further investigation. The differences in interacting residues, particularly the interaction with His90 for Celecoxib, could be explored to optimize the structure of the novel compound for improved potency and selectivity.

Conclusion and Future Directions

This in silico comparative guide demonstrates a robust methodology for evaluating a novel compound, Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate, as a potential COX-2 inhibitor. The hypothetical docking results indicate that the compound exhibits favorable binding characteristics within the COX-2 active site, warranting further investigation.

The logical next steps would be:

  • In Vitro Enzyme Assays: To experimentally validate the inhibitory activity of the synthesized compound against COX-1 and COX-2.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve potency and selectivity.

  • In Vivo Studies: To evaluate the anti-inflammatory efficacy and safety profile of promising candidates in animal models.

By integrating computational and experimental approaches, the path from a promising in silico hit to a potential therapeutic agent can be navigated more efficiently.

References

  • ResearchGate. How to interprete and analyze molecular docking results? Available from: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available from: [Link]

  • Protheragen. Molecular Docking Results Analysis and Accuracy Improvement. Available from: [Link]

  • Quora. How does one prepare proteins for molecular docking? Available from: [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results? Available from: [Link]

  • The Scripps Research Institute. AutoDock Vina. Available from: [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Available from: [Link]

  • Gupta, A., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Research Square. Available from: [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. Available from: [Link]

  • GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose. Available from: [Link]

  • Guler, O. O., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Bioorganic chemistry, 135, 106497. Available from: [Link]

  • Cleveland Clinic. COX-2 Inhibitors. Available from: [Link]

  • ScotChem. Preparing the protein and ligand for docking. Available from: [Link]

  • de Oliveira, C. F., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 483–488. Available from: [Link]

  • Everyday Health. COX-2 Inhibitors. Available from: [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442. Available from: [Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Available from: [Link]

  • ResearchGate. Thiazole derivatives as inhibitors of protein kinase. Available from: [Link]

  • EBSCO. Cyclooxygenase 2 (COX-2) inhibitors. Available from: [Link]

  • University of Michigan. Session 4: Introduction to in silico docking. Available from: [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • PLOS Computational Biology. Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]

  • Sławiński, J., & Szafrański, K. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules (Basel, Switzerland), 23(3), 698. Available from: [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

  • Schrödinger. Docking and scoring. Available from: [Link]

  • University of Tromsø. Molecular Docking Tutorial. Available from: [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PloS one, 16(5), e0251304. Available from: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. Available from: [Link]

  • ResearchGate. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]

  • Semantic Scholar. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Available from: [Link]

  • Yilmaz, I., et al. (2022). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1269, 133792. Available from: [Link]

  • Semantic Scholar. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 27(24), 8820. Available from: [Link]

  • Hernández-García, E., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules (Basel, Switzerland), 28(9), 3740. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

This document provides essential safety protocols and logistical guidance for the handling and disposal of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate. Tailored for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Chemical Profile

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a research chemical whose toxicological properties have not been fully elucidated. Therefore, a precautionary approach is paramount. By examining the functional groups present in the molecule—a thiazole ring and a methyl benzoate moiety—we can infer potential hazards based on structurally related compounds.

Thiazole derivatives can exhibit toxic properties, including potential acute toxicity if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1] Similarly, benzoate esters can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2] The Safety Data Sheet (SDS) for the related compound 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid classifies it as a skin and eye irritant.[3]

Given this information, it is prudent to handle Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible toxicity upon ingestion or inhalation.[1][4]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[5] All personnel handling Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate must be trained in the proper use and limitations of their PPE.[6]

PPE Recommendations

The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Task Required PPE Rationale
Receiving and Unpacking • Nitrile gloves• Safety glasses with side shields• Laboratory coatTo protect against potential contamination on external packaging and minor spills during transit.
Weighing and Transferring (Solid) • Nitrile gloves• Safety goggles• Laboratory coat• Face mask (if not in a fume hood)To prevent inhalation of fine particles and protect eyes from dust.[7] Operations with powders should ideally be conducted in a ventilated enclosure.
Preparing Solutions and Handling Liquids • Nitrile gloves• Chemical splash goggles or a face shield• Laboratory coatTo provide enhanced protection against splashes to the face and eyes.[7][8]
Conducting Reactions • Nitrile gloves• Chemical splash goggles• Laboratory coat (flame-resistant if flammable solvents are used)Standard protection for handling chemicals in a controlled experimental setup.
Cleaning and Decontamination • Nitrile gloves• Chemical splash goggles• Laboratory coatTo protect against residual chemical contamination on surfaces and equipment.
Spill Cleanup • Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles and face shield• Chemical-resistant apron or coveralls• Respiratory protection may be required depending on the spill size and locationTo provide comprehensive protection during emergency response to a chemical spill.[9]
Donning and Doffing of PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.[10]

Step-by-Step PPE Donning and Doffing Protocol:

  • Donning (Putting On):

    • Wash and dry hands thoroughly.

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles or a face shield.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate waste container.[10]

    • Remove the laboratory coat, folding the contaminated outside inwards, and hang it in a designated area or dispose of it if it is single-use.

    • Remove safety goggles or face shield.

    • Wash hands thoroughly with soap and water.[10]

PPE_Workflow cluster_donning PPE Donning cluster_doffing PPE Doffing Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 Waste_Disposal_Workflow cluster_waste Chemical Waste Disposal Start Generate Chemical Waste Segregate Segregate Waste Streams Start->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Store Store in Designated Waste Area CollectSolid->Store CollectLiquid->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Chemical Waste Disposal Workflow.

Decontamination

  • All non-disposable equipment and work surfaces that have come into contact with Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate should be decontaminated.

  • Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water to decontaminate surfaces and glassware. [11]* Collect all decontamination materials, such as wipes, as solid hazardous waste. [11]

References

  • Safe Lab Practices - Environmental Health & Safety. (2025, February 19).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals - Benchchem. (2025).
  • Guide for Chemical Spill Response.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide - Benchchem. (2025).
  • Chemical Spills - Department of Chemistry | University of Toronto. (2026, January).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis | ACS Omega. (2024, March 12).
  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (2024, July 11).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • Methyl benzoate - Hekserij.nl. (2025, October 28).
  • Methyl 3-methylbenzoate - Synquest Labs.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
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Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
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